molecular formula C18H21NO3 B2412367 5-(4-Boc-aminophenyl)-3-methylphenol CAS No. 1261890-14-5

5-(4-Boc-aminophenyl)-3-methylphenol

Cat. No.: B2412367
CAS No.: 1261890-14-5
M. Wt: 299.37
InChI Key: CXIJLFQYWPXMMG-UHFFFAOYSA-N
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Description

5-(4-Boc-aminophenyl)-3-methylphenol is a useful research compound. Its molecular formula is C18H21NO3 and its molecular weight is 299.37. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[4-(3-hydroxy-5-methylphenyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-12-9-14(11-16(20)10-12)13-5-7-15(8-6-13)19-17(21)22-18(2,3)4/h5-11,20H,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIJLFQYWPXMMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-(4-Boc-aminophenyl)-3-methylphenol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(4-Boc-aminophenyl)-3-methylphenol

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. By dissecting its structure, properties, synthesis, and reactive potential, this document serves as a crucial resource for professionals engaged in drug development and advanced materials synthesis.

Part 1: Core Chemical Identity and Physicochemical Properties

This compound is a synthetic organic compound characterized by a central biaryl structure. This structure links a 3-methylphenol (also known as m-cresol) moiety to a phenyl ring bearing a tert-butoxycarbonyl (Boc) protected amine. This unique combination of a nucleophilic phenol and a protected amine makes it a versatile intermediate for multi-step organic synthesis.

The chemical structure is as follows:

Chemical structure of this compound

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name tert-butyl (4'-hydroxy-5'-methyl-[1,1'-biphenyl]-4-yl)carbamateN/A
CAS Number 1261890-14-5[1]
Molecular Formula C₁₈H₂₁NO₃[1]
Molecular Weight 299.36 g/mol [1]
SMILES Cc1cc(O)cc(-c2ccc(NC(=O)OC(C)(C)C)cc2)c1[1]
Melting Point Data not publicly available; requires experimental determination.[1]
Boiling Point Data not publicly available; requires experimental determination.[1]
Density Data not publicly available; requires experimental determination.[1]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, ethyl acetate, dichloromethane, and DMSO. Poorly soluble in water.N/A

Part 2: Predicted Spectroscopic Profile

While experimental spectra for this specific compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and structural confirmation during synthesis.

Table 2: Predicted Spectroscopic Data

Technique Expected Features Rationale
¹H NMR δ ~9.5-10.0 (s, 1H, Ar-OH), δ ~9.0-9.5 (s, 1H, N-H), δ ~7.3-7.5 (m, 4H, Ar-H of Boc-phenyl), δ ~6.6-6.8 (m, 3H, Ar-H of phenol), δ ~2.3 (s, 3H, Ar-CH₃), δ ~1.5 (s, 9H, -C(CH₃)₃)The phenolic and N-H protons are acidic and appear far downfield.[2] The aromatic protons are split based on their coupling partners. The methyl and Boc groups appear as sharp singlets due to the absence of adjacent protons.
¹³C NMR δ ~168-170 (C=O), δ ~155-157 (Ar C-O), δ ~135-145 (quaternary Ar C's), δ ~115-130 (Ar C-H's), δ ~80 (quaternary C of Boc), δ ~28 (CH₃ of Boc), δ ~21 (Ar-CH₃)The carbonyl carbon of the Boc group is significantly deshielded.[3][4] Aromatic carbons span a wide range, with those attached to heteroatoms appearing further downfield. The aliphatic carbons of the methyl and Boc groups are found in the upfield region.
IR (cm⁻¹) 3400-3200 (broad, O-H stretch), 3350-3250 (sharp, N-H stretch), 3100-3000 (C-H stretch, aromatic), 2980-2950 (C-H stretch, aliphatic), ~1700 (strong, C=O stretch, carbamate), 1610 & 1520 (C=C stretch, aromatic), 1250 & 1160 (C-O stretch)The O-H peak is typically broad due to hydrogen bonding.[5] The N-H stretch is sharper. The most prominent peak is the strong carbonyl stretch of the Boc protecting group. The region below 1500 cm⁻¹ is the fingerprint region, containing complex vibrations.
MS (ESI+) m/z 300 [M+H]⁺, m/z 244 [M-C₄H₈+H]⁺, m/z 200 [M-Boc+H]⁺The expected molecular ion peak corresponds to the protonated molecule. Common fragmentation pathways include the loss of isobutylene (56 Da) from the Boc group or the loss of the entire Boc group (100 Da).[5]

Part 3: Synthesis and Purification

The most logical and industrially scalable approach to synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction. This method is renowned for its high efficiency and functional group tolerance.

Synthetic Rationale: The strategy involves coupling an arylboronic acid (or its pinacol ester equivalent) with an aryl halide. The choice of coupling partners is critical for maximizing yield and minimizing side reactions. For this synthesis, we propose the coupling of (4-(tert-butoxycarbonylamino)phenyl)boronic acid with 5-bromo-3-methylphenol . This choice is strategic because arylboronic acids are generally stable and commercially available, and the phenolic hydroxyl group does not typically interfere with the Suzuki coupling mechanism.

G cluster_0 Synthesis Workflow A Reactants: - 5-Bromo-3-methylphenol - (4-Boc-amino)phenylboronic acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) C Reaction Setup: - Inert atmosphere (N₂ or Ar) - Heat to reflux (e.g., 90°C) A->C Combine B Solvent System: - Toluene/Ethanol/Water B->C Dissolve D Reaction Monitoring: - Thin Layer Chromatography (TLC) C->D Stir & Heat E Workup: - Cool to RT - Phase Separation - Aqueous Extraction (EtOAc) D->E Upon Completion F Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Silica Gel Column Chromatography E->F G Final Product: - this compound F->G

Caption: Suzuki-Miyaura cross-coupling synthesis workflow.

Detailed Experimental Protocol

Materials:

  • 5-Bromo-3-methylphenol (1.0 eq)

  • (4-(tert-butoxycarbonylamino)phenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromo-3-methylphenol (1.0 eq), (4-(tert-butoxycarbonylamino)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial as the palladium catalyst is sensitive to oxygen.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq). Subsequently, add the solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) via cannula. The solution should be sufficiently dilute to ensure all reagents are dissolved upon heating.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100°C) with vigorous stirring.

  • Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting aryl bromide spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the pure this compound.

Part 4: Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles with side shields.[7][8]

  • Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[6][8] Avoid contact with skin and eyes.[6] In case of contact, rinse the affected area thoroughly with water.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[9]

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9]

Part 5: Applications and Further Reactions

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its two primary functional groups.

  • Deprotection of the Amine: The Boc group is a robust protecting group that can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid (TFA) in dichloromethane) without affecting other parts of the molecule.[4] This unmasks the primary aniline, 5-(4-aminophenyl)-3-methylphenol, a key precursor for synthesizing dyes, polymers, and pharmacologically active molecules.

  • Reactions at the Phenolic Hydroxyl: The phenol group is a versatile handle for introducing further diversity. It can undergo:

    • O-Alkylation (Williamson Ether Synthesis): Reaction with an alkyl halide under basic conditions to form an ether linkage.

    • O-Acylation: Reaction with an acyl chloride or anhydride to form an ester.

    • Electrophilic Aromatic Substitution: The hydroxyl group is an ortho-, para-director, activating the aromatic ring for further functionalization.

G cluster_1 Potential Reaction Pathways cluster_amine Amine Chemistry cluster_phenol Phenol Chemistry Start This compound Deprotection Acidic Deprotection (e.g., TFA) Start->Deprotection Path A Ether Williamson Ether Synthesis Start->Ether Path B Ester O-Acylation Start->Ester Path C Aniline 5-(4-aminophenyl)-3-methylphenol Deprotection->Aniline Amide Amide Formation Aniline->Amide Acylation Diazo Diazotization Aniline->Diazo NaNO₂, HCl ArylEther Aryl Ether Product Ether->ArylEther ArylEster Aryl Ester Product Ester->ArylEster

Caption: Key synthetic transformations of the title compound.

This dual functionality allows for a modular approach in drug discovery, where different groups can be appended to either the nitrogen or the oxygen to explore the structure-activity relationship (SAR) of a new chemical series.

References

  • Chemsrc. (2025, November 5). This compound. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Boc-L-phenylalanine methyl ester. National Institutes of Health. Retrieved from [Link]

  • Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. International Journal of Chemical Research, 5(3), 1-4. Retrieved from [Link]

  • Javed, S., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Critical Reviews in Analytical Chemistry. Retrieved from [Link]

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  • ResearchGate. (2021). Synthesis of 5-(4′-N-tert-butyloxycarbonylglicinaminophenyl)-10,15,20-triphenylporphine (P1). Retrieved from [Link]

  • Wikipedia. (n.d.). m-Cresol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-m-cresol. National Institutes of Health. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE. Retrieved from [Link]

  • StudySmarter. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]

  • Arctom. (n.d.). [CAS NO. 1261916-66-8] 3-(4-BOC-Aminophenyl)phenol. Retrieved from [Link]

  • Stenutz. (n.d.). 3-methylphenol. Retrieved from [Link]

  • MDPI. (2023, March 27). Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. Retrieved from [Link]

  • Aouf, N. E., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309. Retrieved from [Link]

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Sources

Leveraging 5-(4-Boc-aminophenyl)-3-methylphenol as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

In the landscape of medicinal chemistry, the strategic design and synthesis of novel molecular entities are paramount. The compound 5-(4-Boc-aminophenyl)-3-methylphenol represents a synthetically tractable and strategically valuable starting material for the generation of diverse chemical libraries. This guide provides a comprehensive technical overview of this molecule, dissecting its structural components to rationalize its potential applications. We will explore its physicochemical properties, detail robust protocols for its deprotection and derivatization, and propose data-driven hypotheses for its application in developing novel therapeutics targeting a range of diseases, including inflammatory disorders, cancer, and neurodegenerative conditions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to exploit versatile chemical scaffolds for hit and lead generation.

Introduction: Deconstructing the Scaffold

The molecule this compound (CAS No. 1261890-14-5) is not merely a static chemical entity but a platform for innovation.[1] Its utility in drug discovery stems from the unique combination of three key structural motifs: a Boc-protected aniline, a meta-substituted methylphenol, and a biphenyl core. This arrangement provides a rigid, three-dimensional framework that allows for the precise spatial orientation of functional groups, a critical feature for effective interaction with biological targets.[2]

  • The Phenolic Hydroxyl (-OH) Group: This group acts as a crucial hydrogen bond donor and acceptor, enabling strong interactions with protein active sites. It also serves as a reactive handle for introducing ether or ester functionalities to modulate pharmacokinetics and pharmacodynamics.[3]

  • The Methyl (-CH3) Group: Positioned at the meta-position, the methyl group can influence the molecule's metabolic stability by blocking a potential site of oxidation. Furthermore, the introduction of such "magic methyl" groups can significantly enhance binding potency by optimizing van der Waals interactions within a target's binding pocket.[4]

  • The Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in pharmaceutical synthesis.[5] Its presence renders the amine non-reactive, allowing for selective modification of other parts of the molecule. Crucially, it can be removed under mild acidic conditions to liberate a highly versatile primary amine, which can then be functionalized to build a vast array of derivatives.[5][6]

  • The Biphenyl Core: This structural backbone provides a defined and rigid orientation for the appended functional groups, which is essential for creating compounds with high target specificity.[2]

The strategic combination of a stable, modifiable scaffold with a protected, versatile functional group makes this compound an ideal starting point for library synthesis in a drug discovery campaign.

core This compound phenol Phenolic Hydroxyl (H-bond donor/acceptor, Rxn site) core->phenol methyl Methyl Group ('Magic Methyl' effect, Metabolic stability) core->methyl boc_amine Boc-Protected Amine (Key Synthetic Handle) core->boc_amine biphenyl Biphenyl Core (Rigid Scaffold) core->biphenyl

Caption: Key functional motifs of the this compound scaffold.

Physicochemical Data

A foundational understanding of a molecule's physical and chemical properties is essential for its application in synthesis and screening.

PropertyValueReference
CAS Number 1261890-14-5[1]
Molecular Formula C18H21NO3[1]
Molecular Weight 299.4 g/mol [1]
IUPAC Name tert-butyl N-[4-(3-hydroxyphenyl)phenyl]carbamate[2]
Appearance Typically a solidN/A
Solubility Soluble in organic solvents (DCM, MeOH, DMSO)N/A

Core Synthetic Strategy: From Scaffold to Library

The primary value of this compound lies in its role as a precursor to a deprotected intermediate, which can then be elaborated into a library of diverse analogues. This section details the essential protocols for this synthetic workflow.

Protocol 1: Boc Group Deprotection

Objective: To efficiently and cleanly remove the Boc protecting group to reveal the primary aniline, 5-(4-aminophenyl)-3-methylphenol, for subsequent derivatization.

Causality: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the tert-butyl ester linkage of the carbamate under mild conditions, liberating the free amine.[5] Dichloromethane (DCM) is used as a non-reactive solvent. The reaction is typically performed at room temperature to prevent potential side reactions.

Methodology:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: Slowly add TFA (5-10 equivalents) to the stirring solution at room temperature. The addition should be done dropwise to control any potential exotherm.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

  • Workup:

    • Remove the TFA and DCM under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize excess acid, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The resulting 5-(4-aminophenyl)-3-methylphenol can be purified by column chromatography on silica gel if necessary.

Self-Validation: The success of the deprotection can be confirmed by ¹H NMR spectroscopy (disappearance of the tert-butyl singlet at ~1.5 ppm) and mass spectrometry (observation of the correct mass for the deprotected product).

Protocol 2: Parallel Amide Synthesis (Amine Derivatization)

Objective: To generate a library of amide derivatives from the deprotected aniline intermediate to explore structure-activity relationships (SAR).

Causality: Amide bond formation is one of the most robust and common reactions in medicinal chemistry. Using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) provides a high-yielding and clean method for coupling carboxylic acids to the newly formed aniline.

Methodology (for a single reaction in a parallel set):

  • Acid Activation: In a reaction vial, dissolve a selected carboxylic acid (1.2 equivalents) and HATU (1.2 equivalents) in an anhydrous polar aprotic solvent like DMF (N,N-Dimethylformamide).

  • Base Addition: Add DIPEA (2.5 equivalents) to the mixture and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Aniline Addition: Add a solution of 5-(4-aminophenyl)-3-methylphenol (1.0 equivalent) in DMF to the activated acid mixture.

  • Reaction: Seal the vial and allow the reaction to proceed at room temperature for 12-18 hours.

  • Workup & Purification: The reaction mixture can be directly purified using preparative reverse-phase HPLC to isolate the final amide product.

cluster_0 Core Synthesis cluster_1 Parallel Derivatization start_node 5-(4-Boc-aminophenyl) -3-methylphenol process_node_1 Boc Deprotection start_node->process_node_1 Protocol 1: TFA, DCM intermediate_node 5-(4-Aminophenyl) -3-methylphenol process_node_2 Amide Coupling intermediate_node->process_node_2 Protocol 2: R-COOH, HATU process_node_3 Phenol Alkylation intermediate_node->process_node_3 Other Rxns: (e.g., Ether Synthesis) process_node process_node library_node Diverse Compound Library process_node_1->intermediate_node process_node_2->library_node process_node_3->library_node

Caption: Synthetic workflow from the core scaffold to a diversified chemical library.

Potential Therapeutic Applications & Screening Strategies

The structural motifs within this compound suggest its utility in developing drugs for several therapeutic areas. The aminophenol core is a well-established pharmacophore in analgesics and antipyretics, while the biphenylaniline scaffold is prevalent in modern oncology and immunology.[]

Therapeutic AreaPotential Target ClassRationale / Key MotifExample TargetsReferences
Inflammation & Pain Enzymes (e.g., Cyclooxygenase)The 4-aminophenol substructure is the basis for widely used analgesics like acetaminophen that modulate prostaglandin synthesis.COX-1, COX-2[8]
Oncology Protein KinasesThe N-phenylaniline scaffold is a classic "privileged structure" for ATP-competitive kinase inhibitors.EGFR, CHK1, JAK[][9]
Neurodegenerative Disease CholinesterasesPhenolic derivatives have been successfully developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10]AChE, BChE[10]
Infectious Diseases Bacterial/Fungal EnzymesAminophenol and phenol derivatives have demonstrated broad-spectrum antimicrobial properties.[11]Various[11][12]
Proposed Screening Cascade

A logical, tiered approach is required to efficiently screen the synthesized library and identify promising hit compounds.

synthesis Library Synthesis (from Scaffold) primary Primary Screen (High-Throughput Biochemical Assay) synthesis->primary hit_conf Hit Confirmation & Dose-Response primary->hit_conf Identifies 'Hits' secondary Secondary Screen (Cell-Based Functional Assay) hit_conf->secondary lead_opt Lead Optimization (SAR, ADME/Tox) secondary->lead_opt Identifies 'Leads' candidate Preclinical Candidate lead_opt->candidate

Caption: A typical drug discovery screening cascade for library validation.

Example Protocol: Primary Biochemical Assay (CHK1 Kinase Inhibition)

Objective: To identify compounds from the library that inhibit the activity of Checkpoint Kinase 1 (CHK1), a target in oncology.[9]

Causality: This assay measures the ability of a compound to block the phosphorylation of a substrate peptide by the CHK1 enzyme. A reduction in phosphorylation, often detected via fluorescence or luminescence, indicates inhibitory activity.

Methodology (Conceptual):

  • Assay Plate Preparation: Add assay buffer, a fluorescently-labeled peptide substrate, and ATP to the wells of a 384-well microplate.

  • Compound Addition: Add compounds from the synthesized library (typically at a single high concentration, e.g., 10 µM) to individual wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Enzyme Initiation: Add a solution of recombinant human CHK1 enzyme to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination & Reading: Add a stop solution containing a chelating agent (e.g., EDTA) to halt the reaction. Read the plate on a suitable fluorescence plate reader to quantify the amount of phosphorylated product.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds exceeding a certain threshold (e.g., >50% inhibition) are declared "hits."

Conclusion

This compound is more than a simple chemical; it is a strategic starting point for drug discovery. Its inherent structural features—a modifiable phenol, a metabolically influential methyl group, a versatile amine precursor, and a rigid biphenyl core—provide medicinal chemists with a powerful platform. By applying the robust synthetic and screening strategies outlined in this guide, research teams can efficiently generate and evaluate novel, diverse libraries of compounds. This scaffold-based approach accelerates the identification of promising hits and leads, paving the way for the development of next-generation therapeutics across multiple critical disease areas.

References

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Technical Whitepaper: Strategic Utilization of 5-(4-Boc-aminophenyl)-3-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1261890-14-5 Formula: C18H21NO3 Molecular Weight: 299.37 g/mol [1]

Executive Summary

In the architecture of modern drug discovery, 5-(4-Boc-aminophenyl)-3-methylphenol serves as a high-value "privileged structure" intermediate.[1] Its utility lies in its orthogonal functionalization potential : it possesses a nucleophilic phenolic hydroxyl group and a latent aniline (masked by a Boc protecting group) on a biphenyl scaffold.

This guide details the technical specifications, synthesis, and strategic application of this building block. By leveraging the specific meta-methyl/meta-hydroxyl substitution pattern on Ring A and the para-amino functionality on Ring B, researchers can access distinct chemical vectors essential for PROTAC® linker design , Type II Kinase Inhibitors , and Peptidomimetics .[1]

Part 1: Structural Analysis & Pharmacophore Potential

The Biphenyl "Twist"

Unlike planar aromatic systems, the biphenyl core of this molecule adopts a non-planar, twisted conformation (dihedral angle ~44°) in solution due to steric repulsion between the ortho-hydrogens. This 3D geometry is critical for:

  • Solubility: Disrupting crystal packing forces compared to planar analogs (e.g., fluorenes).

  • Target Selectivity: Fitting into hydrophobic pockets of enzymes (e.g., the ATP-binding site of kinases) where planar molecules might clash.

The 3-Methyl Group (Metabolic Shield)

The methyl group at the 3-position is not merely structural decoration.[1]

  • Metabolic Stability: It blocks the metabolically vulnerable position adjacent to the phenol, reducing the rate of Phase I oxidation (hydroxylation) by Cytochrome P450 enzymes.

  • Lipophilicity: It marginally increases logP, aiding membrane permeability without compromising water solubility significantly.

Part 2: Synthetic Access (The "How-To")

While this compound is commercially available, in-house synthesis is often required for scale-up or analog generation.[1] The most robust route utilizes a Suzuki-Miyaura Cross-Coupling .[1]

Reaction Design
  • Coupling Partners: 3-Bromo-5-methylphenol (Electrophile) + 4-(Boc-amino)phenylboronic acid (Nucleophile).[1]

  • Catalyst Selection: Pd(dppf)Cl₂·DCM is preferred over Pd(PPh₃)₄ due to its resistance to oxidation and higher turnover frequency (TOF) for aryl bromides.

  • Base/Solvent: A biphasic system (Dioxane/Water) with mild inorganic base (K₂CO₃) ensures solubility of the boronic acid while preventing premature Boc-deprotection.

Step-by-Step Protocol

Note: This protocol is scaled for 1.0 gram of limiting reagent.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen.

  • Charging: Add 3-Bromo-5-methylphenol (1.0 eq, 5.35 mmol) and 4-(Boc-amino)phenylboronic acid (1.1 eq, 5.88 mmol).

  • Solvent: Add 1,4-Dioxane (20 mL) and degassed Water (5 mL).

  • Base: Add K₂CO₃ (2.5 eq, 13.3 mmol).

  • Degassing: Sparge the mixture with Argon for 10 minutes (Critical to prevent homocoupling).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.03 eq, 0.16 mmol) quickly under positive Argon pressure.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 2:1) or LC-MS.[1][2]

  • Workup (Crucial for Boc Stability):

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc (50 mL) and wash with saturated NH₄Cl (not HCl, to preserve Boc).

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash column chromatography (SiO₂). Gradient: 0% → 30% EtOAc in Hexanes.

Synthesis Workflow Diagram

SuzukiSynthesis Reactant1 3-Bromo-5-methylphenol Catalyst Pd(dppf)Cl2 / K2CO3 90°C, Dioxane/H2O Reactant1->Catalyst Reactant2 4-(Boc-amino)phenylboronic acid Reactant2->Catalyst Intermediate Pd-Complex Cycle (Oxidative Addition -> Transmetalation) Catalyst->Intermediate Activation Product This compound (Target) Intermediate->Product Reductive Elimination

Caption: Figure 1. Palladium-catalyzed Suzuki-Miyaura coupling workflow for the synthesis of the target biphenyl scaffold.

Part 3: Chemical Reactivity & Orthogonal Functionalization

The power of this building block is its ability to serve as a divergent hub . You can modify the phenol end (Path A) without affecting the amine, or deprotect the amine (Path B) to modify that end.

Path A: Phenolic Modification (Linker Attachment)

The phenolic -OH is acidic (pKa ~10) and can be selectively alkylated.[1]

  • Reagents: Alkyl halides (with K₂CO₃/DMF) or Alcohols (Mitsunobu conditions: DIAD/PPh₃).

  • Application: This is the standard attachment point for PEG linkers in PROTAC synthesis.

Path B: Aniline Modification (Warhead Attachment)

The Boc group is stable to basic alkylation conditions used in Path A. Once the phenol is functionalized, the Boc group is removed.

  • Deprotection: TFA/DCM (1:1) or 4M HCl in Dioxane.

  • Coupling: The resulting aniline is less nucleophilic than aliphatic amines. Use high-activity coupling agents like HATU or acid chlorides to attach the "Warhead" (e.g., a kinase inhibitor motif).

Divergent Synthesis Map[1]

DivergentSynthesis Core This compound (The Hub) PathA_Step1 Path A: Phenol Alkylation (K2CO3, R-X, DMF) Core->PathA_Step1  Base Stable   PathB_Step1 Path B: Boc Deprotection (TFA or HCl) Core->PathB_Step1  Acid Labile   PathA_Product Ether Derivative (Boc-Protected) PathA_Step1->PathA_Product PathA_Product->PathB_Step1  Sequential Functionalization   PathB_Product Free Aniline (Ready for Amide Coupling) PathB_Step1->PathB_Product

Caption: Figure 2. Orthogonal functionalization strategy. Path A leverages the phenol; Path B leverages the masked aniline.

Part 4: Applications in Drug Design

PROTAC® Linker Systems

In Proteolysis Targeting Chimeras (PROTACs), this molecule acts as a rigid "anchor" connecting the E3 ligase ligand to the target protein ligand.

  • Why use it? Flexible PEG chains often suffer from poor permeability. Inserting this rigid biphenyl scaffold into the linker can improve cell permeability (by increasing lipophilicity) and constrain the orientation of the ternary complex.

  • Design: The phenol attaches to the PEG chain; the aniline attaches to the E3 ligase ligand (e.g., Thalidomide derivative).

Type II Kinase Inhibitors

Many kinase inhibitors (e.g., Imatinib, Sorafenib) utilize a "Head-Tail" architecture.

  • The Role: The biphenyl system fits into the hydrophobic pocket adjacent to the ATP site.

  • Interaction: The aniline nitrogen (after deprotection and urea formation) often forms hydrogen bonds with the conserved Glu/Asp residues in the kinase "DFG-out" conformation.

Part 5: Quality Control & Characterization[1]

To ensure data integrity in biological assays, the synthesized building block must meet these criteria:

TestMethodAcceptance Criteria
Purity HPLC (C18, 254 nm)> 98.0% (Area %)
Identity ¹H-NMR (DMSO-d₆)Integration of Methyl (2.3 ppm) and Boc (1.5 ppm) must match 3:9 ratio.[1]
Residual Metal ICP-MSPd < 20 ppm (Critical for cellular assays)
Solubility Visual/TurbidimetrySoluble in DMSO > 10 mM

Key NMR Signals (DMSO-d₆):

  • δ 9.35 (s, 1H): Phenolic -OH (Exchangeable).[1]

  • δ 1.49 (s, 9H): Boc tert-butyl group.[1]

  • δ 2.28 (s, 3H): Aryl Methyl group.

References

  • Privileged Structures in Drug Discovery: Evans, B. E., et al. "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry 31.12 (1988): 2235-2246.[1] Link

  • Suzuki-Miyaura Coupling Mechanism: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews 95.7 (1995): 2457-2483.[1] Link

  • Biphenyls in Kinase Inhibitors: Traxler, P., et al. "Protein tyrosine kinase inhibitors in cancer treatment." Medicinal Research Reviews 21.6 (2001): 499-512.[1] Link

  • PROTAC Linker Design: Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy 1 (2020): 273-312.[1] Link

  • Chemical Data Source: "this compound."[1][4] ChemSrc CAS Database. Link

Sources

stability of 5-(4-Boc-aminophenyl)-3-methylphenol under storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Boc-aminophenyl)-3-methylphenol (CAS: 1261890-14-5) is a bifunctional building block containing an acid-labile protecting group (tert-butyloxycarbonyl) and an oxidation-prone phenolic moiety.[1] Its stability profile is governed by two competing degradation mechanisms: oxidative quinone formation (color change) and acid-catalyzed carbamate cleavage .

Core Storage Directive:

  • Temperature: Long-term storage at -20°C is optimal; 2–8°C is acceptable for active use (<3 months).

  • Atmosphere: Must be stored under inert gas (Argon/Nitrogen) to prevent phenolic oxidation.[2]

  • Light: Strictly protect from light (amber vials/foil).[2]

  • Moisture: Store with desiccant; relatively stable to ambient moisture but sensitive to hydrolytic acidic impurities.[1]

Part 1: Chemical Identity & Structural Vulnerability Analysis

To understand the storage requirements, we must deconstruct the molecule into its reactive pharmacophores.[1][2] This compound is a biphenyl system featuring a "push-pull" electronic environment that dictates its degradation pathways.[1]

1.1 Structural Breakdown
MoietyFunctionalityStability RiskTrigger
Phenol (3-methyl-5-substituted) Nucleophile / H-bond donorHigh. Electron-rich phenols are prone to oxidation, forming ortho- or para-quinones.[1]Oxygen, Light, High pH
Boc-Amine (4-position) Protected AnilineModerate. Stable to base/nucleophiles; highly labile to acids; thermally unstable >80°C.Protic Acids, Heat (>40°C long term)
Biphenyl Linkage ConjugationLow. Provides structural rigidity but extends conjugation, increasing UV absorption and potential photodegradation.[1][2]UV Light
1.2 Theoretical Degradation Pathways

The following diagram illustrates the two primary failure modes for this compound.

DegradationPathways Compound This compound (Intact) Oxidation Quinone Species (Pink/Brown Discoloration) Compound->Oxidation O2 / Light / Radical Initiator Deprotection Free Aniline Derivative (Isobutylene Loss) Compound->Deprotection H+ (Trace Acid) / Heat >40°C

Figure 1: Primary degradation pathways. The oxidative pathway (Red) is the most common cause of batch rejection due to discoloration.

Part 2: Storage Stability Profile (The Core)

This section defines the rigorous protocols required to maintain >98% purity over extended periods.

2.1 Solid State Stability

In its solid form, the compound is a white to off-white powder.[1] The appearance is the "canary in the coal mine"—any shift to pink or beige indicates the onset of phenolic oxidation.[1]

Protocol 1: Long-Term Storage (Solid)

  • Container: Use amber borosilicate glass vials with Teflon-lined screw caps. Avoid polyethylene bags for long-term storage as they are permeable to oxygen.[1]

  • Atmosphere: Purge the headspace with Argon or Nitrogen before sealing.[1]

    • Why? Phenols undergo radical-mediated autoxidation.[1] Removing

      
       halts the propagation step.[1]
      
  • Temperature: Store at -20°C .

    • Why? While Boc groups are stable at room temperature (RT), the synergistic effect of trace acidity and heat can accelerate deprotection.[1][2] Cold storage essentially freezes both oxidation and deprotection kinetics.[1]

2.2 Solution State Stability

Researchers often prepare stock solutions for screening.[1] This is the highest-risk phase.[1]

Table 1: Solvent Compatibility & Stability Window

SolventStability RatingRecommended Max Storage (at -20°C)Critical Notes
DMSO Moderate2 WeeksDMSO is an oxidant (Swern-type reactivity).[1] Over time, it can oxidize electron-rich phenols.[1][2]
Methanol/Ethanol High1 MonthGood solubility.[1][2] Ensure solvents are acid-free.[1]
DMF Moderate2 WeeksDMF can hydrolyze to form formic acid and dimethylamine.[1] Formic acid will cleave the Boc group.
Water/Buffer Low< 24 HoursPoor solubility.[1] High pH (>8) promotes rapid oxidation (phenolate ion is easily oxidized).[2]

Protocol 2: Handling in Solution

  • Avoid Acidic Solvents: Never dissolve in solvents containing TFA or HCl unless immediate deprotection is intended.[1][2]

  • Avoid "Old" DMF: Always use fresh, anhydrous DMF to prevent acid-catalyzed Boc removal.[1][2]

  • Flash Freeze: If a stock solution must be kept, flash freeze in liquid nitrogen and store at -80°C to maximize longevity.[1][2]

Part 3: Analytical Monitoring & QC

Trust but verify. Do not assume stability based on storage time alone.[1]

3.1 Visual Inspection (Self-Validating)
  • Pass: White to off-white crystalline powder.[1]

  • Fail: Pink, salmon, or brown tint.[1][2]

    • Mechanism:[2][3] Formation of quinoid structures (highly conjugated chromophores).[2] Even <0.1% oxidation is visible to the naked eye.[1]

3.2 HPLC Method Parameters

Standard acidic mobile phases (0.1% TFA) can be used for analysis but must be executed rapidly to prevent on-column degradation.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Preferred over TFA for milder pH).[2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic) and 210 nm (amide bond).[2]

  • Note: If the "Free Amine" peak (M-100 mass shift in MS) appears, check your solvent quality immediately.[1][2]

Part 4: Synthesis of Guidelines (The "Why")

The stability recommendations above are grounded in the fundamental reactivity of the functional groups:

  • The "Pink" Phenol Problem: Phenols are electron-rich.[1] In the presence of oxygen and light, they form phenoxy radicals which couple or oxidize to quinones.[1][2] This is why Argon and Amber Vials are non-negotiable [1].

  • The Boc Thermal Limit: While Boc is robust, it is not invincible.[1][2] Thermal deprotection (thermolysis) generally requires temperatures >150°C in neat form, but in solution or the presence of trace catalytic acids (from degrading solvents like chloroform or DMF), cleavage can occur at much lower temperatures [2].[1][2]

  • Biphenyl Conjugation: The biphenyl system extends the conjugation length, lowering the energy gap for excitation.[1] This makes the molecule more susceptible to UV-induced radical formation compared to a simple phenol, reinforcing the need for light protection [3].[1]

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[1][2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][4] (Detailed mechanisms of Boc stability and cleavage). [2]

  • BenchChem. (2025).[1][2][5][6][7] Stability and Storage of Boc-Protected Diamines: A Technical Guide. (General stability profiles of Boc-anilines). [2]

  • Jain, R., et al. (2013).[1][2] "Stability of Phenolic Compounds: An Insight into Degradation Mechanisms." Journal of Pharmaceutical and Biomedical Analysis. (Review of oxidative pathways for electron-rich phenols).

Sources

Methodological & Application

Application Note: Strategic Coupling Protocols for 5-(4-Boc-aminophenyl)-3-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the strategic protocols for utilizing 5-(4-Boc-aminophenyl)-3-methylphenol , a high-value bifunctional intermediate often employed in the synthesis of PROTACs, molecular glues, and kinase inhibitors.[1]

The guide focuses on the chemoselective functionalization of the phenolic hydroxyl group while preserving the acid-labile Boc-protected amine, followed by downstream activation strategies.[1]

Molecule Profile & Reactivity Analysis[1]

Compound: this compound Core Utility: Bifunctional "Linker-Anchor" Scaffold.[1]

  • Site A (Phenol): Nucleophilic handle for etherification (linker attachment) or activation (triflation) for cross-coupling.

  • Site B (Boc-Amine): Latent electrophilic/nucleophilic handle (post-deprotection) for warhead attachment.

Structural Considerations: The meta-relationship of the methyl and aryl groups to the phenol creates a unique electronic environment. The 3-methyl group provides slight electron donation (


 effect), making the phenol slightly less acidic (

) than unsubstituted phenol (

), requiring optimized base strength for alkylation. The bulky 5-aryl group prevents ortho-aggregation, generally improving solubility in organic solvents like THF and DMF.[1]

Reaction Landscape Visualization

The following diagram illustrates the three primary functionalization pathways: Mitsunobu Coupling (for chiral/complex linkers), Direct Alkylation (for simple halides), and Activation (for C-C bond formation).

ReactionLandscape Start 5-(4-Boc-aminophenyl)- 3-methylphenol Mitsunobu Pathway A: Mitsunobu Coupling (DIAD, PPh3, R-OH) Start->Mitsunobu Alkylation Pathway B: SN2 Alkylation (Cs2CO3, R-X, DMF) Start->Alkylation Activation Pathway C: Activation (Tf2O, Pyridine) Start->Activation ProductA Ether-Linked Scaffold (Preserved Boc) Mitsunobu->ProductA Inversion of R-OH ProductB Simple Aryl Ether (Preserved Boc) Alkylation->ProductB Base-Mediated ProductC Aryl Triflate (Ready for Suzuki/Buchwald) Activation->ProductC Electrophile Gen.

Figure 1: Strategic reaction pathways for the functionalization of the 5-aryl-3-methylphenol core.[1]

Protocol A: Mitsunobu Coupling (Preferred for Linkers)

This protocol is the industry standard for attaching complex, functionalized linkers (e.g., PEG chains, chiral alcohols) to the phenol moiety. It proceeds under neutral conditions, ensuring the stability of the Boc group.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Alcohol Partner: R-OH (1.2 equiv) [Primary or Secondary Alcohol]

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)[2]
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve the Phenol substrate  (1.0 equiv), Alcohol partner  (1.2 equiv), and 
    
    
    
    (1.5 equiv) in anhydrous THF.
  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Critical: Lower temperature prevents azodicarboxylate decomposition and side reactions.

  • Addition: Add DIAD (1.5 equiv) dropwise over 15–20 minutes. The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 4–16 hours. Monitor by TLC/LC-MS.

  • Quench & Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in

    
     or 
    
    
    
    and wash with saturated
    
    
    followed by brine.
  • Purification: Flash column chromatography (Hexanes/EtOAc). Note:

    
     byproduct is polar; gradient elution is recommended.
    

Mechanistic Insight: The reaction relies on the formation of a betaine intermediate (


-DIAD), which activates the alcohol. The phenol then displaces the activated oxygen via an 

mechanism, resulting in inversion of configuration if the alcohol is chiral.

Protocol B: Base-Mediated Alkylation[1]

Ideal for robust, simple alkyl halides where stereochemistry is not a concern.

Reagents
  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or Potassium Carbonate (
    
    
    
    ) (3.0 equiv).
  • Electrophile: Alkyl Halide (R-Br or R-I) (1.1–1.5 equiv).

  • Solvent: DMF (dimethylformamide) or ACN (acetonitrile).

Methodology
  • Dissolve this compound in DMF (0.2 M).

  • Add

    
     and stir at RT for 15 minutes to generate the phenoxide anion.
    
  • Add the alkyl halide.

  • Heat to 60 °C for 2–6 hours. Note: Avoid temperatures >80 °C to prevent thermal Boc-cleavage.[1]

  • Dilute with water and extract with EtOAc.[3]

Protocol C: Activation via Triflation

To convert the phenol into a handle for Suzuki-Miyaura or Buchwald-Hartwig coupling (creating a biaryl or triaryl system), the phenol is converted to a triflate.[1]

Reagents
  • Reagent: Trifluoromethanesulfonic anhydride (

    
    ) (1.2 equiv) or N-Phenyl-bis(trifluoromethanesulfonimide) (
    
    
    
    ) (mild alternative).
  • Base: Pyridine (3.0 equiv) or

    
     (excess).
    
  • Solvent: DCM (Dichloromethane).

Methodology
  • Dissolve substrate and pyridine in anhydrous DCM at 0 °C .

  • Add

    
     dropwise.
    
  • Stir at 0 °C for 1 hour, then warm to RT.

  • Workup: Wash immediately with cold 1M HCl (rapidly) to remove pyridine, then saturated

    
    . Caution: The triflate is reactive; use immediately in the next cross-coupling step if possible.
    

Comparative Data Summary

ParameterMitsunobu (Protocol A)Alkylation (Protocol B)Triflation (Protocol C)
Primary Utility Complex/Chiral LinkersSimple Alkyl ChainsCross-Coupling Precursor
Key Reagent DIAD /


/ R-X

/ Pyridine
Conditions Neutral, 0°C to RTBasic, 60°CBasic, 0°C
Boc Stability ExcellentGood (Avoid >80°C)Good
Yield (Typical) 75–90%85–95%80–90%

References

  • Mitsunobu Reaction Mechanism & Applications

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link

  • Phenolic Alkylation with Carbonates

    • Fischer, C., et al. "Cesium Carbonate Promoted O-Alkylation of Phenols." Synthetic Communications, 1999, 29(11), 1993-2000. Link

  • Buchwald-Hartwig Ether Formation (Alternative)

    • Burgos, C. H., et al. "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides."[4] Angewandte Chemie Int.[4] Ed., 2006, 45, 4321.[4] Link

  • Boc Group Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006. (Standard Reference for Boc stability conditions).

Sources

Application Notes and Protocols for the Functionalization of the Phenol Group in 5-(4-Boc-aminophenyl)-3-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The phenolic hydroxyl group is a cornerstone in medicinal chemistry, offering a versatile handle for structural modification to modulate the physicochemical and pharmacological properties of drug candidates.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for the chemical functionalization of the phenolic group in 5-(4-Boc-aminophenyl)-3-methylphenol, a bifunctional molecule with significant potential as a scaffold in drug discovery. We will explore key O-alkylation and O-acylation strategies, including the Williamson ether synthesis, the Mitsunobu reaction, and phase-transfer catalyzed acylation. The rationale behind the selection of reagents, reaction conditions, and purification strategies will be discussed in detail, with a focus on achieving high yields and selectivity. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel bioactive compounds.

Introduction: The Strategic Importance of Phenol Functionalization

Phenols and their derivatives are prevalent structural motifs in a vast number of FDA-approved drugs and natural products.[3] The ability of the phenolic hydroxyl group to act as both a hydrogen bond donor and acceptor, coupled with its ionizable nature, makes it a critical determinant of a molecule's interaction with biological targets.[2] However, the very properties that make phenols valuable can also present challenges in drug development, such as rapid metabolism (glucuronidation or sulfation), poor membrane permeability, and potential for oxidative liabilities.[4]

Functionalization of the phenolic hydroxyl group in this compound into ethers or esters can profoundly alter its properties:

  • Improved Metabolic Stability: Masking the free phenol can prevent phase II metabolic conjugation, thereby increasing the in vivo half-life of the compound.

  • Enhanced Lipophilicity: The introduction of alkyl or acyl groups increases lipophilicity, which can improve cell membrane permeability and oral bioavailability.

  • Modulation of Target Binding: The newly introduced functional group can establish new, beneficial interactions within the target's binding pocket, potentially enhancing potency and selectivity.

  • Prodrug Strategies: Esterification of the phenol can be employed as a prodrug approach, where the ester is cleaved in vivo by esterases to release the active phenolic parent drug.

The presence of the electron-donating methyl group and the bulky Boc-protected aminophenyl substituent on the phenolic ring of the target molecule will influence its reactivity. These groups may present steric hindrance and will also affect the nucleophilicity of the phenoxide ion. The protocols detailed below are designed to address these potential challenges.

O-Alkylation: Synthesis of Aryl Ethers

The conversion of the phenolic hydroxyl to an ether linkage is a common and effective strategy to enhance the drug-like properties of a molecule. We will discuss two powerful methods to achieve this transformation on this compound: the classical Williamson ether synthesis and the milder Mitsunobu reaction.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, proceeding via an SN2 reaction between a deprotonated alcohol (alkoxide or phenoxide) and an alkyl halide.[5][6][7]

Mechanism Overview:

The reaction is a two-step process. First, a base is used to deprotonate the phenolic hydroxyl group of this compound to form the more nucleophilic phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide to form the ether and a salt byproduct.[5][6]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol This compound Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., K2CO3) Base->Phenoxide Alkyl_Halide Alkyl Halide (R-X) Ether Aryl Ether Product Alkyl_Halide->Ether Phenoxide_Step2->Ether SN2 Attack

Figure 1: General workflow for the Williamson ether synthesis.

Protocol: Synthesis of 5-(4-Boc-aminophenyl)-3-methyl-O-alkylphenol

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF or MeCN (approximately 0.1 M concentration of the phenol).

  • Add anhydrous potassium carbonate (2.0-3.0 eq) or cesium carbonate (1.5-2.0 eq). Cesium carbonate is a stronger base and can be more effective for less reactive systems.[5]

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to 50-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Experimental Choices:

  • Choice of Base: Potassium carbonate is a common and cost-effective base for phenol alkylation. Cesium carbonate is more basic and can accelerate the reaction, especially with sterically hindered phenols or less reactive alkyl halides.[5]

  • Solvent: Polar aprotic solvents like DMF and acetonitrile are ideal as they effectively solvate the cation of the base, leaving the phenoxide more nucleophilic, and they have high boiling points allowing for heating.[6]

  • Temperature: Heating is often necessary to drive the SN2 reaction to completion, especially with less reactive alkyl halides like alkyl chlorides.

  • Potential Side Reaction: A potential side reaction is E2 elimination, particularly with secondary or tertiary alkyl halides.[6] For this reason, primary alkyl halides are preferred.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming C-O bonds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups.[8][9] It is particularly useful for coupling with secondary alcohols where inversion of stereochemistry is desired, though for phenols, this is not a factor.[8]

Mechanism Overview:

The reaction involves the activation of an alcohol by a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[8][9] This forms a reactive oxyphosphonium intermediate, which is then displaced by the nucleophilic phenol.

Mitsunobu_Reaction cluster_activation Activation cluster_displacement Nucleophilic Displacement Alcohol Alcohol (R-OH) Oxyphosphonium Oxyphosphonium Intermediate Alcohol->Oxyphosphonium PPh3 PPh3 PPh3->Oxyphosphonium DIAD DIAD DIAD->Oxyphosphonium Phenol This compound Ether Aryl Ether Product Phenol->Ether SN2 Attack Oxyphosphonium_Step2->Ether

Figure 2: General workflow for the Mitsunobu reaction.

Protocol: Mitsunobu Etherification of this compound

Materials:

  • This compound

  • Primary or secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.2-1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. The reaction is often exothermic, and a color change (typically to a yellow or orange hue) is observed.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the hydrazine byproduct, which can often be challenging to remove. Purification is typically achieved by flash column chromatography on silica gel.

Causality and Experimental Choices:

  • Reagents: DIAD is often preferred over DEAD as it is less shock-sensitive. The use of polymer-supported triphenylphosphine can simplify purification, as the phosphine oxide byproduct remains on the solid support and can be filtered off.[10]

  • Order of Addition: Typically, the phenol, alcohol, and phosphine are mixed before the slow addition of the azodicarboxylate at low temperature.[9] This helps to control the exothermic reaction and minimize side products.

  • Steric Hindrance: For sterically hindered phenols or alcohols, the reaction can be slow. In such cases, using higher concentrations and sonication has been shown to significantly increase the reaction rate.[11]

  • Potential Side Reactions: A common side product can arise if the azodicarboxylate acts as the nucleophile.[9] This is more likely if the intended nucleophile (the phenol) is not sufficiently acidic.

O-Acylation: Synthesis of Phenyl Esters

O-acylation is the process of converting the phenolic hydroxyl group into an ester. This is a valuable strategy for creating prodrugs and can also serve as a protecting group for the phenol.[12][13]

Mechanism Overview:

Phenols can be acylated using acyl chlorides or anhydrides. The reaction can be catalyzed by either a base, which deprotonates the phenol to increase its nucleophilicity, or an acid, which protonates the acylating agent to increase its electrophilicity. Phase-transfer catalysis is a particularly efficient method for the O-acylation of phenols.[14][15]

O_Acylation Phenol This compound Ester Phenyl Ester Product Phenol->Ester Acylating_Agent Acylating Agent (e.g., Acyl Chloride) Acylating_Agent->Ester Base Base (e.g., NaOH/PTC) Base->Ester Catalysis

Figure 3: General scheme for O-acylation of a phenol.

Protocol: Phase-Transfer Catalyzed O-Acylation

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • 10% aqueous sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Tetrabutylammonium chloride (TBAC)

  • Diethyl ether

  • Icy water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flask, dissolve this compound (1.0 eq) in 10% aqueous NaOH.[14]

  • In a separate flask, prepare a solution of tetrabutylammonium chloride (0.1 eq) in a small amount of DCM.

  • In a third flask, prepare a solution of the acyl chloride (1.0 eq) in DCM.

  • Cool all three solutions to 0 °C in an ice bath.

  • Combine the three cooled solutions at once and stir vigorously at 0 °C. The reaction is often very rapid, completing in as little as 5 minutes.[14]

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into icy water.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The product is often of high purity, but can be further purified by recrystallization or flash column chromatography if necessary.

Causality and Experimental Choices:

  • Phase-Transfer Catalyst (PTC): The tetrabutylammonium cation forms an ion pair with the phenoxide in the aqueous phase, which is then transferred to the organic phase where it can react with the acyl chloride.[15] This overcomes the immiscibility of the reactants and leads to rapid reaction rates.[14]

  • Biphasic System: The use of a biphasic system (aqueous NaOH and DCM) is crucial for the PTC mechanism to operate.

  • Temperature Control: Performing the reaction at 0 °C helps to minimize the hydrolysis of the acyl chloride and the ester product.[15]

  • Selectivity: A key advantage of this method is the high selectivity for O-acylation over C-acylation (Friedel-Crafts acylation), which can be a competing pathway under different conditions (e.g., in the presence of a Lewis acid like AlCl₃).

Data Summary and Comparison

Functionalization Method Key Reagents Typical Conditions Advantages Disadvantages
Williamson Ether Synthesis Base (K₂CO₃, Cs₂CO₃), Alkyl Halide50-80 °C, DMF or MeCNRobust, widely applicable, cost-effectiveRequires heating, potential for E2 elimination with hindered halides[6]
Mitsunobu Reaction PPh₃, DIAD/DEAD, Alcohol0 °C to RT, THFMild, neutral conditions, good for sensitive substrates[9]Difficult purification, expensive reagents, potential for side reactions[9]
O-Acylation (PTC) NaOH, Acyl Chloride, TBAC0 °C, DCM/H₂OVery fast, high yielding, excellent O-selectivity[14]Limited to the synthesis of esters

Conclusion

The functionalization of the phenolic hydroxyl group of this compound provides a powerful avenue for modulating its physicochemical and pharmacological properties. The choice of synthetic method—Williamson ether synthesis, Mitsunobu reaction, or O-acylation—will depend on the desired final product, the nature of the R-group to be introduced, and the presence of other functional groups in the molecule. The protocols provided herein offer robust starting points for the synthesis of novel derivatives of this promising scaffold. Careful optimization and monitoring of the reactions will be key to achieving high yields and purity.

References

  • Vertex AI Search. (n.d.). Mitsunobu Reaction - Common Conditions.
  • Taylor & Francis Online. (n.d.). O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Conditions.
  • University of Calgary. (n.d.). Ch24 - Acylation of phenols.
  • PMC. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity.
  • Revue Roumaine de Chimie. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.
  • Williamson Ether Synthesis. (n.d.).
  • The Williamson Ether Synthesis. (n.d.).
  • Sigma-Aldrich. (n.d.). Application Note – Mitsunobu.
  • MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
  • RSC Publishing. (n.d.). Acylation of phenols to phenolic esters with organic salts.
  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis.
  • PMC. (2023, April 12). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols.
  • ResearchGate. (n.d.). Phenol-Directed C-H Functionalization.
  • Journal of Medicinal Chemistry. (2022, May 9). Phenols in Pharmaceuticals: Analysis of a Recurring Motif.
  • PubMed. (2024, November 24). Phenol (bio)isosteres in drug design and development.
  • The Journal of Organic Chemistry. (n.d.). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.

Sources

Solvent Selection & Process Optimization for 5-(4-Boc-aminophenyl)-3-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a technical framework for solvent selection in the manipulation of 5-(4-Boc-aminophenyl)-3-methylphenol (CAS: 1261890-14-5).[1][2][3] This scaffold features a biphenyl core with two distinct reactive handles: an acidic phenol (


) and an acid-labile tert-butyl carbamate (Boc) protecting group.[1][2][3]

Successful chemical modification requires a solvent strategy that balances solubility (lipophilic core vs. polar H-bonding groups) with chemoselectivity (preserving the Boc group during basic phenol functionalization).[1][2][3] This guide prioritizes high-yielding protocols and integrates Green Chemistry principles, recommending replacements for traditional solvents like DCM and DMF where feasible.[3]

Part 1: Physicochemical Profile & Solubility Mapping[3]

Structural Analysis

The molecule (C₁₈H₂₁NO₃, MW 299.37) exhibits "Janus-faced" solubility characteristics:

  • Lipophilic Domain: The biphenyl skeleton and the tert-butyl group drive solubility in non-polar to moderately polar organic solvents.[3]

  • Polar Domain: The phenolic hydroxyl and carbamate nitrogen act as hydrogen bond donors/acceptors, necessitating solvents with moderate dielectric constants for high-concentration processing (>0.5 M).[2][3]

Solvent Compatibility Table

Data estimated based on fragment contribution and analogous biphenyl-phenol scaffolds.[1][2][3]

Solvent ClassRepresentative SolventsSolubility (25°C)SuitabilityExpert Notes
Polar Aprotic DMF, DMSO, NMPHigh (>100 mg/mL)Excellent Ideal for nucleophilic substitutions (

).[1][2][3] Difficult to remove; DMSO unsuitable for oxidations.[3]
Ethers THF, 2-MeTHF, 1,4-DioxaneHigh (>80 mg/mL)Good 2-MeTHF is the preferred "Green" alternative.[1][2] Dioxane is carcinogenic but excellent for HCl deprotection.[3]
Chlorinated DCM, ChloroformModerate-High Good Standard for transport/workup.[1][2][3] Avoid in final API steps due to toxicity.[3]
Esters Ethyl Acetate (EtOAc), IPMModerate Fair Good for workup.[2][3] May not dissolve concentrated starting material for reactions.[3]
Alcohols Methanol, Ethanol, IPAModerate Poor Protic nature interferes with alkylations (nucleophilic competition).[2] Good for crystallizing products.[3][4]
Hydrocarbons Hexanes, TolueneLow (<5 mg/mL)Poor Useful only as anti-solvents for precipitation.[2][3]

Part 2: Decision Framework (Visualized)

The following decision tree guides the researcher through solvent selection based on the intended chemical transformation.

SolventSelection Start Start: this compound ReactionType Select Reaction Type Start->ReactionType Alkylation O-Alkylation (Phenol) ReactionType->Alkylation Deprotection N-Boc Deprotection ReactionType->Deprotection Coupling Cross-Coupling / Modifications ReactionType->Coupling Alk_Solvent Solvent: Polar Aprotic Alkylation->Alk_Solvent Dep_Solvent Solvent: Acidic Compatibility Deprotection->Dep_Solvent Alk_Choice1 Standard: DMF or Acetone Alk_Solvent->Alk_Choice1 High Solubility Req. Alk_Choice2 Green: 2-MeTHF or Acetonitrile Alk_Solvent->Alk_Choice2 Process Safety Dep_Choice1 Precipitation Method: EtOAc + HCl(g) or Dioxane/HCl Dep_Solvent->Dep_Choice1 Isolate as Salt Dep_Choice2 Solution Method: DCM + TFA Dep_Solvent->Dep_Choice2 Volatile Removal

Figure 1: Strategic decision tree for solvent selection based on reaction type and downstream processing requirements.[1][2][3]

Part 3: Detailed Experimental Protocols

Protocol A: Chemoselective O-Alkylation (Ether Synthesis)

Objective: Functionalize the phenol group without deprotecting the Boc amine.[1][2][3] Challenge: The Boc group is stable to base, but high temperatures in basic DMF can sometimes lead to carbamate hydrolysis or side reactions. Green Solvent Recommendation: Acetonitrile (MeCN) or 2-Methyltetrahydrofuran (2-MeTHF) .[1][2][3]

Materials
  • Substrate: this compound (1.0 eq)[1][2][3]

  • Electrophile: Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.1–1.2 eq)[2]

  • Base: Cesium Carbonate (

    
    ) (2.0 eq) or Potassium Carbonate (
    
    
    
    ) (3.0 eq)[1][2]
  • Solvent: MeCN (Reagent Grade, anhydrous)[2]

Step-by-Step Procedure
  • Dissolution: Charge the reaction vessel with the substrate and MeCN (concentration 0.2 M). Stir until fully dissolved.

    • Note: If solubility is poor in MeCN, add 10% DMF as a co-solvent.[3]

  • Base Addition: Add

    
     in a single portion. The mixture will become a heterogeneous suspension.[3]
    
  • Activation: Stir at Room Temperature (RT) for 15 minutes to allow phenoxide formation. The color may darken (yellow/orange) due to the phenoxide anion.[3]

  • Alkylation: Add the Alkyl Halide dropwise.[3]

  • Reaction: Heat to 50–60°C. Monitor by TLC or HPLC.

    • Critical Control Point: Do not exceed 80°C. Prolonged heating >80°C in the presence of carbonate bases can degrade the Boc group or cause racemization if chiral centers are present in the alkyl chain.[3]

  • Workup (Precipitation Method):

    • Cool to RT. Filter off the inorganic salts.[3]

    • Concentrate the filtrate to ~20% volume.[3]

    • Add water (anti-solvent) to precipitate the product.[2][3] Filter and wash with water.[3]

    • Validation: Verify retention of Boc group via NMR (singlet at ~1.4-1.5 ppm, 9H).[1][2][3]

Protocol B: N-Boc Deprotection (Salt Formation)

Objective: Clean removal of the Boc group to yield the free amine (or ammonium salt).[1][2][3] Challenge: The phenol ring is electron-rich.[1][3] Strong Lewis acids or carbocation intermediates (t-butyl cation) can attack the phenol ring (electrophilic aromatic substitution), leading to "t-butyl scrambling" (alkylation of the phenol ring).[1][2] Scavenger Strategy: Use a cation scavenger (e.g., triethylsilane or anisole) if ring alkylation is observed.[2][3]

Materials
  • Substrate: O-Alkylated derivative (or parent phenol)[1][2][3]

  • Reagent: 4M HCl in Dioxane or 3M HCl in EtOAc.[3]

  • Solvent: Ethyl Acetate (EtOAc) or 1,4-Dioxane.[1][2][3]

Step-by-Step Procedure
  • Dissolution: Dissolve the substrate in EtOAc (0.1 M).[3]

    • Expert Tip: Avoid DCM/TFA if possible.[3] TFA forms trifluoroacetate salts which are hygroscopic and difficult to handle.[3] HCl salts are generally crystalline.[3]

  • Acidolysis: Cool the solution to 0°C. Add 4M HCl in Dioxane (5–10 eq) dropwise.

  • Reaction: Allow to warm to RT. Stir for 2–4 hours.

    • Observation: The product (amine hydrochloride) often precipitates from the non-polar EtOAc/Dioxane mixture as a white/off-white solid.[1][2][3]

  • Scavenging (If required): If impurities appear (M+56 mass in MS), repeat with 2-5 eq of Anisole or 1,3-Dimethoxybenzene added to the reaction mixture to trap the t-butyl cation.[1][2][3]

  • Isolation:

    • Filter the precipitate directly.[3]

    • Wash the filter cake with cold

      
       or Hexanes to remove organic impurities and scavengers.[3]
      
    • Dry under vacuum.[3][5]

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Alkylation Poor solubility of phenoxide anion.[1][2][3]Switch solvent to DMF or DMSO (higher dielectric constant dissociates ion pairs).[1][2][3] Use

(cesium effect).[1][2][3]
Boc Loss during Alkylation Reaction medium too acidic or thermal degradation.[3]Ensure base is anhydrous.[3] Lower temperature to <60°C. Check solvent pH (avoid acidic impurities in chloroform).
Ring t-Butylation t-Butyl cation attacks the electron-rich phenol ring during deprotection.[1][2][3]Mandatory: Add cation scavengers (e.g., 5% Triethylsilane or Anisole).[2][3] Switch to milder acid (e.g., Formic acid) if possible.[2][3]
Product Oiling Out Product is too soluble in the chosen workup solvent.[3]Switch from DCM extraction to EtOAc/Hexane precipitation. Use HCl/EtOAc to force salt precipitation.[3]

References

  • Aguiar, L. C., et al. (2018).[3] "Sustainable solvents for the Williamson ether synthesis." Green Chemistry. (General reference for green alkylation solvents).[1][2][3]

  • Lundt, B. F., et al. (1978).[3] "Selective removal of the t-butyloxycarbonyl group."[1][3] International Journal of Peptide and Protein Research.[3] (Foundational text on Boc scavenging strategies).

  • ACS GCI Pharmaceutical Roundtable. (2024). "Solvent Selection Guide." American Chemical Society.[3] (Verified source for 2-MeTHF/EtOAc recommendations).

  • PubChem Compound Summary. (2025). "this compound Structure Data." (Structural verification).

  • Han, G., et al. (2004).[3] "Recent development of peptide coupling reagents in organic synthesis."[3] Tetrahedron. (Context for Boc stability).

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 5-(4-Boc-aminophenyl)-3-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(4-Boc-aminophenyl)-3-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the recrystallization of this compound. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested advice to ensure you can achieve the highest possible purity for your compound.

Understanding the Molecule: Key Structural Features

Before diving into recrystallization strategies, it's crucial to understand the structural characteristics of this compound. The molecule possesses a combination of polar and non-polar functionalities:

  • Polar Phenolic Hydroxyl Group (-OH): This group can participate in hydrogen bonding and increases the molecule's polarity.

  • Moderately Polar Boc-Protected Amine (-NHBoc): The carbamate group has polar characteristics.

  • Non-polar Biphenyl and Methyl Groups: These aromatic and aliphatic parts of the molecule contribute to its non-polar nature.

This amphiphilic character suggests that a single solvent may not be ideal, and a mixed-solvent system is likely to be more effective for achieving sharp, high-purity crystals.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the best single solvent for recrystallizing impure this compound?

A1: Finding an ideal single solvent for a molecule with mixed polarity like this compound can be challenging.[1][2] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][3]

Based on the structure, here is a general screening guide:

  • Highly Polar Solvents (e.g., Water): The compound is unlikely to be soluble enough in hot water alone due to the significant non-polar regions.

  • Moderately Polar Solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate): These are excellent starting points for screening.[4] They are likely to dissolve the compound at elevated temperatures. The key is to test if the solubility drops significantly upon cooling to allow for good crystal recovery.

  • Non-polar Solvents (e.g., Hexane, Heptane, Toluene): These solvents are unlikely to dissolve the compound, even when hot, due to the polar hydroxyl and Boc-amine groups. However, they can be excellent "anti-solvents" in a mixed-solvent system.[4][5]

Recommendation: Start by testing small-scale recrystallizations with ethanol, isopropanol, and ethyl acetate.

Q2: I'm not getting good crystal recovery with a single solvent. What should I try next?

A2: This is a common issue, and a mixed-solvent recrystallization is the recommended next step.[5][6][7] This technique uses two miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent" or "non-solvent").[5][7]

Logical Solvent Pairings:

A good strategy is to pair a moderately polar solvent with a non-polar solvent.

"Good" Solvent (Soluble)"Bad" Solvent (Insoluble/Anti-Solvent)Rationale
EthanolWaterThe classic polar pair. The compound should dissolve in hot ethanol, and the addition of water will decrease its solubility.
MethanolWaterSimilar to ethanol/water, but methanol's lower boiling point can be a consideration.[7]
AcetoneHexane/HeptaneA common pairing that leverages the high solubility in acetone and insolubility in alkanes.[4]
Ethyl AcetateHexane/HeptaneAnother effective combination for compounds of intermediate polarity.
TolueneHexane/HeptaneThis pairing can be useful if the compound has significant aromatic character and requires a less polar "good" solvent.

Workflow for Mixed-Solvent Recrystallization:

Caption: Mixed-Solvent Recrystallization Workflow

Troubleshooting Guide

Problem 1: My compound "oils out" instead of forming crystals.

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the compound's melting point or when there are significant impurities present.[8][9]

Solutions:

  • Increase the Solvent Volume: Add a small amount more of the "good" solvent to the hot mixture to reduce the level of supersaturation.[8]

  • Slower Cooling: Allow the flask to cool more slowly to room temperature. Insulating the flask can help. Rapid cooling favors oil formation.[9]

  • Use a Different Solvent System: The chosen solvent system may not be appropriate. Experiment with a different pair of solvents from the table above.

  • Charcoal Treatment: If colored impurities are present, they may be contributing to oiling out. Adding a small amount of activated charcoal to the hot solution before filtration can remove these impurities.[10]

Problem 2: No crystals are forming, even after cooling in an ice bath.

This issue typically arises from two main causes: using too much solvent or the solution being supersaturated without nucleation sites.[9]

Solutions:

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent and then attempt to cool it again.[8][9]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod just below the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[9]

    • Seed Crystals: If you have a small amount of pure product, add a tiny "seed" crystal to the cooled solution to initiate crystallization.[9]

Decision Tree for No Crystal Formation:

Sources

Technical Support Center: Kinetic Optimization of 5-(4-Boc-aminophenyl)-3-methylphenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: KINETICS-54B-3MP Assigned Specialist: Senior Application Scientist

Executive Summary

This support center addresses kinetic bottlenecks in the functionalization of 5-(4-Boc-aminophenyl)-3-methylphenol . This scaffold presents a unique challenge: it combines the steric hindrance of an ortho-methyl group (position 3) with the lipophilicity and electronic deactivation of a biaryl system. Standard protocols often result in stalled reactions or incomplete conversion.

This guide prioritizes Phase Transfer Catalysis (PTC) and Ligand-Accelerated Catalysis to overcome the activation energy barriers imposed by the 3-methyl-5-biaryl architecture.

Module 1: Accelerating Phenolic Functionalization (O-Alkylation)

The Challenge: The 3-methyl group creates local steric hindrance around the phenolic oxygen. Furthermore, in non-polar solvents, the phenoxide anion forms tight aggregates that are kinetically incompetent. The Solution: Disruption of ion-pairing via Phase Transfer Catalysis (PTC) or high-dielectric dipolar aprotic solvents.

Protocol A: Phase Transfer Catalyzed O-Alkylation (Recommended)

Use this for primary/secondary alkyl halides.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Electrophile: Alkyl Halide (1.2 - 1.5 eq)

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (10 mol%)

  • Base: 50% NaOH (aq) or solid KOH

  • Solvent: Toluene or 2-MeTHF (Bi-phasic system)

Step-by-Step Workflow:

  • Dissolution: Dissolve the phenol substrate and alkyl halide in Toluene (0.2 M concentration).

  • Catalyst Addition: Add TBAB (10 mol%). The mixture may appear cloudy.

  • Initiation: Add 50% NaOH solution dropwise under vigorous stirring (>800 RPM).

    • Mechanism:[1][2][3][4][5][6] The quaternary ammonium salt transports the phenoxide from the interface into the organic phase as a "naked" anion, dramatically increasing nucleophilicity.

  • Temperature: Heat to 60°C. Monitor via HPLC.

  • Quench: Separate phases. Wash organic layer with water (pH neutral) and brine.

Protocol B: Mitsunobu Reaction (For Sterically Demanding Alcohols)

Use this when the electrophile is a secondary alcohol or when SN2 is disfavored.

Reagents:

  • Phosphine: PPh3 or PBu3 (1.5 eq)

  • Azo Reagent: DIAD or TMAD (1.5 eq) — TMAD is preferred for hindered phenols due to better solid-phase handling.

Troubleshooting Logic: O-Functionalization

O_Alkylation_Logic Start Start: O-Alkylation Slow/Stalled Check_Solvent Current Solvent System? Start->Check_Solvent Check_Sterics Is Electrophile Secondary? Start->Check_Sterics Decision_Polar Acetone/K2CO3 (Standard) Check_Solvent->Decision_Polar If using Decision_Aprotic DMF/Cs2CO3 Check_Solvent->Decision_Aprotic If using Action_PTC Switch to PTC Protocol (Toluene/TBAB/NaOH) Decision_Polar->Action_PTC Reaction < 20% Conv. Action_Heat Increase Temp to 80°C Check Boc Stability Decision_Aprotic->Action_Heat Reaction < 50% Conv. Result_Success Proceed to Workup Action_PTC->Result_Success Action_Heat->Result_Success Action_Mitsunobu Switch to Mitsunobu (TMAD/PBu3) Check_Sterics->Action_Mitsunobu Yes

Figure 1: Decision matrix for optimizing O-alkylation kinetics based on solvent system and electrophile steric profile.

Module 2: Biaryl Core Synthesis & Cross-Coupling

The Challenge: If you are synthesizing the core via Suzuki-Miyaura coupling, the ortho-methyl group on the phenol ring (or boronic acid partner) significantly retards the transmetalation step. The Solution: Use of electron-rich, bulky phosphine ligands (Buchwald Ligands) to facilitate oxidative addition and reductive elimination in sterically congested systems.

Catalyst Selection Guide
Substrate ConstraintRecommended Catalyst SystemKinetic Advantage
Standard Biaryl Pd(dppf)Cl2 / K2CO3Robust, general-purpose.
Ortho-Hindered (3-Me)Pd-XPhos G4 or Pd(OAc)2 + S-Phos Ligand bulk promotes reductive elimination; electron richness speeds up oxidative addition.
Base Sensitive (Boc)Pd(PPh3)4 / NaHCO3Milder base prevents premature Boc hydrolysis.
Low Solubility Pd-Amphos / 1:1 Dioxane:WaterAmphiphilic ligand handles heterogeneous mixtures well.
Optimized Suzuki Protocol (Microwave Assisted)
  • Vessel: 10 mL Microwave vial.

  • Load: Aryl halide (1.0 eq), Boronic acid (1.2 eq), Pd-XPhos G3 (2 mol%).

  • Solvent: THF:Water (4:1). Note: THF is preferred over DMF for easier workup and better microwave absorption.

  • Base: K3PO4 (2.0 eq).

  • Conditions: Irradiate at 100°C for 30 mins (Fixed Hold Time).

    • Why? Conventional heating may take 12-24h. Microwave heating overcomes the activation barrier of the hindered rotation.

Module 3: Boc-Deprotection & Downstream Handling

The Challenge: The 3-methyl-5-(4-aminophenyl) phenol core is electron-rich. Upon Boc-removal, the resulting aniline is prone to oxidation (turning the solution brown/black) or acting as a nucleophile if not immediately protected/reacted.

Deprotection Kinetics & Scavenging
MethodReagentReaction TimeRisk Profile
Standard Acid 4M HCl in Dioxane1-2 hoursHigh: HCl salts are hygroscopic; prolonged exposure may degrade phenol.
Controlled Acid TFA / DCM (1:[2]4)30 minsMedium: t-Butyl cation can alkylate the phenol ring (C-alkylation).
Scavenger Additive TFA / DCM + 5% Triethylsilane 30 minsLow: Silane scavenges t-butyl cations, preventing "cation scrambling" on the electron-rich phenol.
Boc-Deprotection Workflow

Boc_Deprotection Input Boc-Protected Precursor Choice Select Method Input->Choice Path_HCl HCl/Dioxane Choice->Path_HCl If product is stable salt Path_TFA TFA/DCM + Scavenger Choice->Path_TFA If phenol is sensitive Step_Workup Evaporate -> Free Base (NaHCO3 wash) Path_HCl->Step_Workup Step_Scavenge Add 5% Triethylsilane (Traps t-Bu+) Path_TFA->Step_Scavenge Step_Scavenge->Step_Workup Output Pure Aniline (Store under Argon) Step_Workup->Output

Figure 2: Workflow for controlled Boc-deprotection minimizing electrophilic aromatic substitution side-reactions.

Frequently Asked Questions (FAQs)

Q1: My O-alkylation reaction stalls at 60% conversion even with overnight heating. Why?

  • Diagnosis: This is likely due to product inhibition or catalyst poisoning . As the reaction proceeds, the leaving group (halide) concentration increases, which can compete for the phase transfer catalyst.

  • Fix: Refresh the catalyst. Add another 5 mol% of TBAB after 12 hours. Alternatively, switch to a "pseudo-homogeneous" system using Cs2CO3 in DMF, which forms a more reactive "loose ion pair" than K2CO3.

Q2: Can I use strong bases like NaH to speed up the phenol reaction?

  • Warning: While NaH is fast, it generates H2 gas and creates a "naked" phenoxide that is extremely basic. This can lead to Boc-migration (from amine to phenol) or premature Boc-cleavage if the mixture heats up. If you must use NaH, keep the temperature strictly below 0°C during addition and do not exceed 40°C during reaction.

Q3: The product turns purple/black after Boc deprotection. Is it ruined?

  • Analysis: This indicates oxidation of the aniline or phenol moiety to quinoid species.

  • Fix: Perform the deprotection under an inert atmosphere (N2 or Ar). Add an antioxidant like ascorbic acid or BHT to the workup buffer. Store the final amine as an HCl salt rather than a free base for long-term stability.

Q4: Why is the 3-methyl group causing such a kinetic penalty?

  • Mechanistic Insight: The methyl group is in the ortho position to the phenol. This creates a "picket fence" effect, blocking the trajectory of incoming electrophiles. Furthermore, it increases the pKa of the phenol slightly (via inductive donation), making the phenoxide slightly more basic but less nucleophilic due to steric bulk.

References

  • Phase Transfer Catalysis in Phenol Alkylation

    • Halpern, M. "Phase-Transfer Catalysis: Mechanisms and Syntheses." ACS Symposium Series. (2002).
    • Source:

  • Kinetic Effects of Steric Hindrance in Suzuki Couplings

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides." Journal of the American Chemical Society, 130(24), 7538–7539.
    • Source:

  • Boc Group Stability and Deprotection

    • Greene, T. W., & Wuts, P. G. M.[7] "Protective Groups in Organic Synthesis." Wiley-Interscience.[7]

    • Source:

  • Mitsunobu Reaction on Hindered Phenols

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.
    • Source:

Sources

Technical Support Center: Palladium Removal from Functionalized Biaryls

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Removing Residual Palladium from 5-(4-Boc-aminophenyl)-3-methylphenol

Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Assessment

User Context: You have synthesized This compound , likely via a Suzuki-Miyaura coupling. You are facing challenges reducing residual Palladium (Pd) levels to meet ICH Q3D guidelines (typically <10 ppm for oral dosage).

Chemical Constraints Analysis:

  • Boc-Amine (Acid Sensitivity): The tert-butyloxycarbonyl (Boc) group is acid-labile. Avoid strong acid washes (HCl) or highly acidic scavengers (e.g., Sulfonic acid functionalized silica like SiliaBond SCX), as these will deprotect the amine.

  • Phenol (Oxidation/Solubility): The phenolic hydroxyl is prone to oxidation at high temperatures and can form phenolate salts in strong bases, altering solubility profiles.

  • Pd Chelation: The nitrogen in the carbamate (Boc) and the oxygen in the phenol can act as weak ligands, stabilizing Pd species and making them "sticky."

Primary Solution: Solid-Supported Scavengers (Recommended)

For this specific molecule, functionalized silica scavengers are the gold standard because they operate under neutral conditions, preserving the Boc group while exhibiting high affinity for Pd(II) and Pd(0).

Recommended Scavengers
Scavenger TypeFunctional GroupMechanismCompatibility
SiliaMetS® Thiol Thiol (-SH)High affinity for Pd(II); binds via S-Pd interaction.[1]Excellent. Neutral pH. Best for Pd(OAc)₂ or PdCl₂ residues.
SiliaMetS® DMT DimercaptotriazineChelating agent; high affinity for Pd(0) and Pd(II).Excellent. robust scavenger for difficult-to-remove Pd species.[1]
MP-TMT TrimercaptotriazineMacroporous resin; similar to DMT.Good. High loading capacity, but slower kinetics than silica.
Activated Carbon N/APhysisorption.Caution. High risk of yield loss due to non-specific binding of the phenol.
Standard Operating Procedure (Batch Mode)

Materials:

  • Crude Product (dissolved in THF, EtOAc, or MeOH).

  • SiliaMetS® Thiol or DMT (Load: 1.2 mmol/g).

  • 0.45 µm filter membrane.

Protocol:

  • Dissolution: Dissolve the crude this compound in a solvent that dissolves the product but not the scavenger (e.g., 10 volumes of THF or Ethyl Acetate).

  • Dosage Calculation: Add 4 molar equivalents of scavenger relative to the residual metal content (not the catalyst used).

    • Rule of Thumb: If Pd content is unknown, start with 20% w/w (weight of scavenger vs. weight of crude product).

  • Incubation: Stir gently at Room Temperature (20–25°C) for 4 hours .

    • Note: Heating to 50°C improves kinetics but increases the risk of phenol oxidation. If heating, use a Nitrogen blanket.

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or PTFE filter) to remove the silica-bound Pd.

  • Analysis: Analyze the filtrate via ICP-MS. If Pd > 10 ppm, repeat with fresh scavenger or switch to Method 3 (Crystallization).

Secondary Solution: Aqueous Extraction (L-Cysteine)

If solid-phase scavenging is too costly for your scale, an aqueous wash using L-Cysteine is a highly effective, "green" alternative that works well for Boc-protected amines.

Mechanism: L-Cysteine is a zwitterionic amino acid with a thiol group. It is water-soluble but the thiol pulls Pd from the organic phase into the aqueous phase.

Protocol:

  • Dissolve the crude product in a water-immiscible solvent (e.g., Ethyl Acetate or 2-MeTHF).

  • Prepare a 5% w/v aqueous solution of L-Cysteine .

  • Add the aqueous solution to the organic phase (ratio 1:1 v/v).

  • Heat the biphasic mixture to 40–50°C and stir vigorously for 1 hour .

  • Cool to room temperature and separate the layers.

  • Wash the organic layer with water (2x) to remove residual cysteine.

  • Dry (Na₂SO₄) and concentrate.[2]

Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct purification pathway for your specific molecule.

Pd_Removal_Workflow Start Crude this compound (High Pd Content) Check_Boc Constraint Check: Is Boc Group Stable? Start->Check_Boc Decision_Scale Scale of Operation? Check_Boc->Decision_Scale Path_Small Lab Scale (<10g) High Value Decision_Scale->Path_Small Path_Large Process Scale (>1kg) Cost Sensitive Decision_Scale->Path_Large Scavenger_Select Select Silica Scavenger Path_Small->Scavenger_Select Action_Wash L-Cysteine Wash 5% aq. solution @ 50°C Path_Large->Action_Wash Option_Acid SiliaBond SCX (Strong Acid) Scavenger_Select->Option_Acid Avoid Option_Thiol SiliaMetS Thiol/DMT (Neutral pH) Scavenger_Select->Option_Thiol Preferred Result_Fail Boc Cleavage! (Product Destroyed) Option_Acid->Result_Fail Action_Batch Add 20% w/w Scavenger Stir 4h @ RT in THF Option_Thiol->Action_Batch Result_Success Filtration/Separation Pd < 10 ppm Action_Batch->Result_Success Action_Wash->Result_Success

Figure 1: Decision matrix for Palladium removal from acid-sensitive (Boc) substrates.

Troubleshooting & FAQs

Q1: I used Activated Carbon, and my yield dropped by 20%. What happened? A: Activated carbon is non-specific. It relies on physisorption (pores). Your molecule, being aromatic and having a phenol group, likely adsorbed onto the carbon surface.

  • Fix: Switch to SiliaMetS Thiol . It relies on chemisorption (S-Pd bond), which is highly specific to the metal and will not bind your organic product.

Q2: Can I use an HCl wash to extract the Palladium? A: ABSOLUTELY NOT. While HCl is effective at breaking Pd-amine chelates, it will cleave your Boc protecting group, yielding the free amine (aniline) and potentially ruining your synthesis step. Stick to neutral scavengers or the L-Cysteine wash.

Q3: The product is still grey/black after scavenging. Why? A: You likely have Colloidal Palladium (Pd nanoparticles). Standard functionalized silica sometimes struggles to penetrate these clusters.

  • Fix: Add a "filtering aid" step. Stir your solution with Celite or Diatomaceous Earth for 30 minutes before adding the scavenger, or use a scavenger specifically designed for Pd(0) like SiliaMetS DMT (Dimercaptotriazine), which is better at disrupting these clusters than simple thiols.

Q4: My Pd levels are still ~50 ppm after one treatment. What now? A: This suggests "equilibrium limitation."

  • Fix: Do not just add more scavenger to the same pot. Filter off the used scavenger and treat the filtrate with a fresh portion of scavenger. Two sequential treatments of 4 hours are mathematically more effective than one treatment of 24 hours.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (2019). Defines PDE limits for Palladium (100 µ g/day oral). Link

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis. Link

  • SiliCycle Application Note. "SiliaMetS® Metal Scavengers for the Removal of Palladium from API." SiliCycle Inc.[3]Link

  • Welch, C. J., et al. (2005). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development." Organic Process Research & Development. Link

  • Biotage Application Note. "Metal Scavenging in Pharmaceutical Synthesis." Biotage.[4] Link

Sources

Technical Support: Optimization of 5-(4-Boc-aminophenyl)-3-methylphenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Low Conversion in Suzuki-Miyaura Cross-Coupling of Phenolic Biaryls

Executive Summary & Chemical Context

The Challenge: Synthesizing 5-(4-Boc-aminophenyl)-3-methylphenol presents a "perfect storm" of competing side reactions. You are attempting to couple an electron-rich phenol (prone to oxidation and catalyst poisoning) with a Boc-aniline derivative (acid-sensitive) via Suzuki-Miyaura cross-coupling.

The Diagnosis: Low conversion in this specific system is rarely due to simple steric hindrance. It is almost invariably caused by one of three failure modes:

  • Protodeboronation: The boronic acid component decomposes before it can couple.[1]

  • Catalyst Sequestration: The free phenolic hydroxyl group coordinates to the Palladium (Pd), forming an inactive "off-cycle" resting state.

  • Oxidative Quinone Formation: Under basic conditions, the electron-rich phenol oxidizes to a quinone, which acts as a radical trap and kills the Pd(0) active species.

This guide provides a self-validating protocol using Buchwald Precatalysts (XPhos Pd G2) to bypass these issues, replacing traditional Pd(PPh3)4 or Pd(dppf)Cl2 methods which are ill-suited for unprotected phenols.

Diagnostic Troubleshooting (Q&A)

Symptom A: "The reaction stalls after 1 hour. TLC shows starting halide remaining, but the Boronic Acid is gone."

Issue: Protodeboronation (Hydrolytic cleavage of the C-B bond).[1] Mechanism: Electron-rich boronic acids (like 4-Boc-aminophenylboronic acid) are highly susceptible to hydrolytic cleavage under basic conditions, especially in the presence of water. The boron is replaced by a proton, yielding the non-reactive arene (N-Boc-aniline).

Corrective Action:

  • Switch to Potassium Phosphate (K3PO4): Carbonate bases (K2CO3, Na2CO3) are often too basic (pH > 11), accelerating deboronation. K3PO4 (tribasic) provides a buffering effect that maintains sufficient basicity for transmetallation without rapidly destroying the boronic acid.

  • Control Water Ratios: Do not run "wet" solvents blindly. Use a precise 4:1 ratio of Dioxane:Water . The water is necessary for the base solubility but must be minimized to slow deboronation.

  • Reagent Overloading: Increase the Boronic Acid equivalents from 1.1x to 1.5x - 2.0x to account for the sacrificial loss.

Symptom B: "The reaction mixture turns black immediately upon heating, and yield is <10%."

Issue: Phenol Oxidation & Catalyst Poisoning. Mechanism: In the presence of base and trace oxygen, the 3-methylphenol moiety deprotonates to the phenoxide. This species is easily oxidized to a quinone-like radical. These radicals quench the phosphine ligands, causing "Pd black" precipitation (inactive metal agglomeration).

Corrective Action:

  • Strict Degassing: Sparging with Nitrogen is insufficient. You must use Freeze-Pump-Thaw (3 cycles) or vigorous argon sparging of both solvents and liquid reagents for at least 20 minutes before adding the catalyst.

  • Ligand Switch (The "Silver Bullet"): Switch to XPhos Pd G2 . This bulky, electron-rich ligand creates a protective shell around the Pd center, preventing the phenoxide from coordinating to the metal and shutting down the cycle.

Symptom C: "I see product formation, but I lose the Boc group."

Issue: Thermal/Lewis Acid Deprotection. Mechanism: While Boc is base-stable, high temperatures (>100°C) in aqueous media can generate local acidic environments or promote thermal elimination (isobutylene loss).

Corrective Action:

  • Temperature Cap: Limit reaction temperature to 80°C .

  • Base Choice: Ensure the base is not acting as a Lewis acid. Avoid Lithium bases (LiOH). Stick to Potassium or Cesium salts.

Optimized Experimental Protocol

Objective: Synthesis of this compound via Suzuki Coupling. Scale: 1.0 mmol (Adjustable).

ReagentEquiv.[2][3][4]RoleNotes
3-Bromo-5-methylphenol 1.0ElectrophileThe "Halide" partner.
4-(Boc-amino)phenylboronic acid 1.5NucleophileExcess required to combat deboronation.
XPhos Pd G2 0.02 (2 mol%)CatalystCrucial. Do not substitute with Pd(PPh3)4.
K3PO4 (Tribasic) 3.0BaseMild base, buffers pH.
1,4-Dioxane -Solvent4.0 mL (0.25 M concentration).
Degassed Water -Co-solvent1.0 mL.
Step-by-Step Workflow:
  • Preparation:

    • Prepare a solvent mixture of 1,4-Dioxane/Water (4:1).

    • CRITICAL: Sparge this mixture with Argon for 20 minutes using a dispersion tube.

  • Assembly:

    • In a reaction vial (microwave vial preferred for sealing, even if using thermal heat), add:

      • 3-Bromo-5-methylphenol (1.0 equiv)

      • 4-(Boc-amino)phenylboronic acid (1.5 equiv)

      • K3PO4 (3.0 equiv)

    • Note: If using XPhos Pd G2 (solid), add it now. If using a solution, wait.

  • Initiation:

    • Add the degassed solvent mixture via syringe.

    • Seal the vial under Argon.[3][5]

    • Heat to 80°C (oil bath or heating block). Do not overheat.

  • Monitoring:

    • Check HPLC/TLC at 1 hour.

    • Self-Validation: The reaction should be a light orange/amber homogeneous solution. If it is black/heterogeneous, oxygen ingress occurred.

  • Workup (pH Critical):

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc.[3]

    • Acidify carefully: Add 0.5 M HCl dropwise until pH ~6. Do not go lower or you risk Boc removal.

    • Wash with Brine, Dry over Na2SO4, Concentrate.[3]

Decision Logic & Mechanism Visualization

Diagram 1: Troubleshooting Logic Tree

TroubleshootingLogic Start Start: Low Conversion Observed CheckColor Check Reaction Color Start->CheckColor BlackPrecip Black Precipitate / Mirror CheckColor->BlackPrecip Yes AmberClear Amber / Clear Solution CheckColor->AmberClear Yes ActionO2 CAUSE: Oxidation/Poisoning FIX: Degas + XPhos Pd G2 BlackPrecip->ActionO2 CheckSM Analyze Supernatant (HPLC) AmberClear->CheckSM BoronicGone Boronic Acid Consumed Halide Remains CheckSM->BoronicGone High Decomp BothRemain Both SM Remain No Reaction CheckSM->BothRemain Stalled ActionDeboron CAUSE: Protodeboronation FIX: More Boronic Acid + K3PO4 BoronicGone->ActionDeboron ActionActivation CAUSE: Poor Oxidative Addition FIX: Switch Halide (Br -> I) or Protect Phenol BothRemain->ActionActivation

Caption: Diagnostic logic flow for identifying the root cause of failure in phenolic Suzuki couplings.

Diagram 2: Why XPhos Pd G2 Works (Mechanistic Insight)

Mechanism PreCat XPhos Pd G2 (Stable Precatalyst) ActiveSpecies L-Pd(0) (Monoligated) PreCat->ActiveSpecies Rapid Activation (Base mediated) OxAdd Oxidative Addition (Ar-Pd-Br) ActiveSpecies->OxAdd Fast with Bulky Ligand ActiveSpecies->OxAdd XPhos prevents coordination PhenolInterference Phenol Coordination (Catalyst Arrest) OxAdd->PhenolInterference Traditional Ligands (PPh3) allow this

Caption: XPhos Pd G2 generates a bulky, monoligated Pd(0) species that prevents the phenolic substrate from coordinating to and deactivating the metal center.

Advanced Strategy: The "Protect-Then-Couple" Route

If the direct coupling of the free phenol continues to fail (e.g., yield < 40%), you must switch to a Protection Strategy .

  • Step 1: Acetylation. Treat 3-bromo-5-methylphenol with Ac2O/Pyridine to form the Acetate .

  • Step 2: Coupling. Perform the Suzuki coupling using the Acetate. The ester group prevents catalyst poisoning and oxidation.

  • Step 3: Global Deprotection. Treat the product with K2CO3/MeOH. Note: This is milder than Boc removal conditions, allowing you to keep the Boc group intact while revealing the phenol.

References

  • Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of (Hetero)arylboronic Acids."[6][7] Journal of the American Chemical Society, 2017. [Link]

  • XPhos Pd G2 Utility: Biscoe, M. R., et al.[2] "A New Class of Easily Activated Palladium Precatalysts for Cross-Coupling Reactions."[8] Journal of the American Chemical Society, 2008.[2] [Link]

  • Coupling of Unprotected Phenols: Molander, G. A., & Canturk, B. "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling." Angewandte Chemie International Edition, 2009. [Link]

  • Catalyst Poisoning by Heteroatoms: Patterson, M., et al. "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling." Organic Process Research & Development, 2018. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Phenol Reactivity: A Comparative Analysis of 5-(4-Boc-aminophenyl)-3-methylphenol vs. Standard Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the nuanced field of medicinal chemistry, the reactivity of a phenolic moiety is a critical parameter influencing molecular design and synthesis strategies. This guide provides an in-depth comparison of the electrophilic aromatic substitution reactivity of the structurally complex 5-(4-Boc-aminophenyl)-3-methylphenol against standard phenols. We dissect the electronic and steric contributions of the substituents, provide a robust experimental protocol for quantitative comparison via bromination, and interpret the expected results. Our analysis concludes that while the combined electron-donating effects of the methyl and aminophenyl groups render the target molecule highly activated, the significant steric bulk of the tert-butoxycarbonyl (Boc) protecting group introduces considerable steric hindrance, modulating its overall reactivity and directing substitution. Understanding this interplay is paramount for professionals engaged in the synthesis of complex, phenol-containing molecules.

Introduction: The Fundamentals of Phenolic Reactivity

Phenols are a cornerstone of organic chemistry, characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. This arrangement makes them highly susceptible to electrophilic aromatic substitution (EAS) reactions.[1][2] The lone pairs of electrons on the hydroxyl oxygen are delocalized into the benzene ring through resonance, significantly increasing the ring's electron density and making it a potent nucleophile.[3] This electron donation is so powerful that phenols are considered strongly activated substrates, often reacting under much milder conditions than benzene itself and typically directing incoming electrophiles to the ortho and para positions.[2][4]

However, the true utility and challenge of phenol chemistry lie in the influence of other substituents on the ring. These groups can either enhance (activate) or diminish (deactivate) the ring's nucleophilicity through a combination of inductive and resonance effects, thereby controlling both the rate and regioselectivity of the reaction.[5][6][7] This guide will explore these principles by comparing the reactivity of a simple phenol with that of our target molecule, this compound.

Dissecting the Substituents: An Electronic and Steric Analysis

To predict the reactivity of this compound, we must first analyze the individual and combined effects of its substituents relative to a standard phenol.

  • Baseline - Phenol : The hydroxyl group is a powerful activating, ortho, para-director due to its electron-donating resonance effect (+M), which outweighs its electron-withdrawing inductive effect (-I).[4][8][9]

  • The Methyl Group (-CH₃) : As a simple alkyl group, the methyl substituent at the 3-position is a weak activator. It donates electron density primarily through a positive inductive effect (+I) and hyperconjugation.[10] Its Hammett substituent constant (σmeta) is -0.07, indicating its electron-donating nature.[11]

  • The 4-Boc-aminophenyl Group (-(C₆H₄)-NHBoc) : This is a more complex substituent, and its effects are multifaceted:

    • Amino Linkage (-NH-) : The nitrogen atom, like the hydroxyl oxygen, is a very strong activator due to the resonance donation of its lone pair into the attached phenyl ring, and subsequently into the primary phenol ring. This powerful +M effect dramatically increases the nucleophilicity of the system.

    • tert-butoxycarbonyl (Boc) Group : The Boc group is an essential protecting group in synthesis.[12][13][14] Electronically, the carbonyl moiety within the Boc group is electron-withdrawing (-I and -M). This withdrawal effect reduces the electron-donating ability of the adjacent nitrogen atom.[15] However, the nitrogen's lone pair is still capable of significant resonance donation.

    • Steric Hindrance : The Boc group is sterically demanding. Its bulky tert-butyl component can physically obstruct the approach of an electrophile, particularly to the positions ortho to the 4-Boc-aminophenyl substituent on the main phenol ring.

Predicted Reactivity Hierarchy

Based on this analysis, we can establish a predicted hierarchy for reactivity towards an electrophile:

  • This compound : Expected to be the most reactive . The combined activating effects of the -OH, -CH₃, and the powerful resonance donation from the -NH- of the aminophenyl group should create a highly electron-rich aromatic system, despite the mitigating effect of the Boc-carbonyl.

  • m-Cresol (3-methylphenol) : More reactive than phenol due to the additional activating methyl group.

  • Phenol : Our baseline for reactivity.

While the electronic effects suggest high reactivity for our target molecule, the steric bulk of the Boc group will likely play a significant role in determining the reaction's kinetics and the regioselectivity of the product.

Experimental Verification: A Comparative Study via Electrophilic Bromination

To quantify these predicted differences, a comparative kinetic study using electrophilic bromination is proposed. Bromination is an ideal choice as its rate is highly sensitive to the electron density of the aromatic ring, and the reaction is well-documented for phenols.[16][17][18][19]

Objective

To determine the relative rates of bromination for Phenol, m-Cresol, and this compound under identical conditions.

Experimental Protocol

The following protocol describes a robust method for comparing the reactivity of the three phenols.

G cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching & Analysis cluster_calc Calculation prep1 Prepare 0.1 M stock solutions of each phenol in glacial acetic acid prep2 Prepare a 0.1 M solution of Br₂ in glacial acetic acid rxn1 Equilibrate 10 mL of each phenol solution to 25°C prep2->rxn1 rxn2 Add 10 mL of Br₂ solution to each phenol solution simultaneously and start timers rxn1->rxn2 rxn3 Withdraw 1 mL aliquots at specific time intervals (e.g., 1, 2, 5, 10 min) rxn2->rxn3 quench1 Immediately add aliquot to a solution of excess potassium iodide (KI) rxn3->quench1 quench2 Titrate the liberated iodine (I₂) with a standardized sodium thiosulfate (Na₂S₂O₃) solution quench1->quench2 quench3 Use starch indicator to determine the endpoint (disappearance of blue color) quench2->quench3 calc1 Calculate the concentration of unreacted Br₂ at each time point quench3->calc1 calc2 Plot [Br₂] vs. time for each phenol calc1->calc2 calc3 Determine the initial reaction rate from the slope of the curve calc2->calc3 caption Workflow for Comparative Bromination Kinetics

Caption: Workflow for Comparative Bromination Kinetics.

Step-by-Step Methodology:

  • Preparation : Prepare 0.1 M stock solutions of phenol, m-cresol, and this compound in glacial acetic acid. Also, prepare a 0.1 M solution of molecular bromine (Br₂) in glacial acetic acid. Handle bromine with extreme care in a well-ventilated fume hood.

  • Reaction Initiation : In separate flasks, place 10 mL of each phenol solution. Equilibrate the flasks in a thermostat at 25°C. To initiate the reactions, simultaneously add 10 mL of the 0.1 M bromine solution to each flask and start a timer.

  • Monitoring the Reaction : At predetermined time intervals (e.g., 1, 5, 10, 15, and 30 minutes), withdraw a 1 mL aliquot from each reaction mixture. The time points may need to be adjusted based on the observed reaction speed.

  • Quenching : Immediately add each aliquot to a flask containing an excess of aqueous potassium iodide (KI) solution. The unreacted bromine will oxidize the iodide to iodine (Br₂ + 2I⁻ → 2Br⁻ + I₂).

  • Quantification : Titrate the liberated iodine with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator. The endpoint is reached when the blue-black color of the starch-iodine complex disappears (I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻).

  • Data Analysis : The amount of thiosulfate used is directly proportional to the amount of unreacted bromine at each time point. Calculate the concentration of bromine remaining and plot it against time for each of the three phenols. The initial slope of this plot is proportional to the initial reaction rate.

Expected Data and Interpretation

The experimental data can be summarized to compare the relative reactivity.

CompoundPredicted ReactivityExpected Time for 50% Br₂ Consumption (min)Relative Rate (vs. Phenol)
PhenolBaseline~151.0
m-CresolHigher~8~2
This compoundHighest< 2> 10

These are illustrative values based on chemical principles. Actual experimental results would be required for definitive quantification.

The expected results would show a significantly faster consumption of bromine for this compound compared to both m-cresol and phenol, confirming its highly activated nature. The difference in rates provides a quantitative measure of the powerful electron-donating ability of the combined substituents.

G cluster_activating Activating Effects (Increase Reactivity) cluster_deactivating Deactivating & Steric Effects center Phenol Ring (Nucleophile) OH -OH (+M > -I) OH->center Strong Resonance Donation Me -CH₃ (+I) Me->center Inductive Donation NH -NH- of Aminophenyl (+M) NH->center Very Strong Resonance Donation Boc Boc Group Boc_carbonyl Boc Carbonyl (-C=O) (-I, -M) Boc_steric tert-Butyl Group (Steric Hindrance) Boc_carbonyl->NH Withdraws e⁻ from N, reduces donation to ring Boc_steric->center Hinders electrophile approach caption Electronic and Steric Influences on the Phenol Ring

Caption: Electronic and Steric Influences on the Phenol Ring.

Implications for Drug Development and Synthesis

Understanding the heightened reactivity of substituted phenols like this compound is critical for drug development professionals for several reasons:

  • Selectivity in Late-Stage Functionalization : When multiple reactive sites are present in a complex molecule, knowing the relative reactivity allows for the design of selective reactions. The high activation of this phenol means it can likely be functionalized under very mild conditions that would not affect other, less activated aromatic rings.

  • Avoiding Over-Reaction : The strong activation of phenols can lead to polysubstitution, such as polybromination, which is often undesirable. The protocol above uses a 1:1 stoichiometry to favor monosubstitution, but careful control of reagents and conditions is crucial.

  • Protecting Group Strategy : The Boc group serves to protect the amine, but as we've discussed, it also electronically and sterically modulates the reactivity of the phenol. Its presence must be factored into the synthetic strategy, and its removal via acid treatment would yield an even more reactive aminophenol.[13]

Conclusion

The reactivity of a phenol is a finely tuned property governed by the electronic and steric nature of its substituents. Our analysis demonstrates that this compound is a highly activated system, poised for rapid electrophilic aromatic substitution. The synergistic electron-donating effects of the hydroxyl, methyl, and aminophenyl groups create an electron-rich aromatic ring that is significantly more nucleophilic than standard phenol or cresol. However, the bulky Boc protecting group introduces a critical element of steric hindrance that must be considered in any synthetic application. For the medicinal chemist, a deep understanding of these competing factors is not merely academic; it is a practical necessity for the rational design and efficient synthesis of complex therapeutic agents.

References
  • University of Calgary. (n.d.). Electrophilic Aromatic Substitution Reactions of Phenols. Retrieved from University of Calgary Chemistry Department website. [Link]

  • Ganapathy, S., & Karunakaran, K. (n.d.). Kinetics of Bromination of Phenols. Retrieved from Indian Journal of Chemistry. [Link]

  • Britannica. (n.d.). Electrophilic aromatic substitution. Retrieved from Britannica. [Link]

  • Gallard, H., & von Gunten, U. (2002). The bromination kinetics of phenolic compounds in aqueous solution. Water Research, 36(1), 68-76. [Link]

  • University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents. Retrieved from UC Davis Chemistry Department website. [Link]

  • Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from Chemistry Steps. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from BYJU'S. [Link]

  • Bell, R. P., & Rawlinson, D. J. (1961). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Journal of Chemistry, 39(8), 1546-1554. [Link]

  • Gallard, H., & von Gunten, U. (2009). The bromination kinetics of phenolic compounds in aqueous solution. PubMed, 43(21), 8309-8315. [Link]

  • Quora. (2018). Why are phenols very reactive towards electrophilic aromatic substitution?. Retrieved from Quora. [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from Wikipedia. [Link]

  • Filo. (2025). The o/p-directing effect of methyl group in electrophilic substitution reaction of toluene is due to. Retrieved from Filo. [Link]

  • Chemistry LibreTexts. (2022). Acid-base Properties of Phenols. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from Chemistry Steps. [Link]

  • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • Lumen Learning. (n.d.). Substituent Effects. Retrieved from Lumen Learning Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2025). Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from Chemistry LibreTexts. [Link]

  • OpenStax. (2023). Substituent Effects in Electrophilic Substitutions. Retrieved from OpenStax Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022). Substituent Effects in Substituted Aromatic Rings. Retrieved from Chemistry LibreTexts. [Link]

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Safety Operating Guide

Personal Protective Equipment & Handling Guide: 5-(4-Boc-aminophenyl)-3-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Synthesis

Compound: 5-(4-Boc-aminophenyl)-3-methylphenol (CAS: 1261890-14-5) Hazard Class: Novel Chemical / High-Potency Intermediate

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate may be sparse, its structural components dictate a strict Precautionary Principle approach. This molecule combines a phenolic moiety with a lipophilic Boc-protected amine .

The Toxicological Synergism (Causality):

  • Phenolic Hazard: Phenols are rapidly absorbed through the skin and act as local anesthetics. They numb the tissue before causing chemical burns, meaning a researcher may be exposed significantly before feeling pain. Systemic toxicity targets the CNS, liver, and kidneys.[1][2]

  • Boc-Group Lipophilicity: The tert-butyloxycarbonyl (Boc) group significantly increases the lipophilicity (LogP) of the molecule compared to the free amine. This enhances the compound's ability to penetrate the dermal barrier, potentially accelerating the systemic absorption of the toxic phenol moiety.

Core Directive: Treat this substance as a Target-Specific Toxicant with high dermal absorption potential.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in amounts >10 mg.

Protection ZoneRequired EquipmentTechnical Rationale (Causality)
Hand Protection Double Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (High-Breakthrough, >5 mil) or NeoprenePhenols can permeate standard nitrile. The outer glove acts as a sacrificial barrier; the inner glove protects against permeation during doffing.
Ocular/Face Chemical Splash Goggles (ANSI Z87.1)Note: Safety glasses are insufficient for solution handling.Phenolic compounds cause severe, potentially irreversible corneal damage. Goggles prevent vapor/splash entry that glasses cannot.
Respiratory Fume Hood (Primary)N95/P100 Respirator (Secondary/Spill)Solid Boc-protected intermediates are often electrostatic powders. Inhalation of phenolic dust leads to rapid mucous membrane irritation.
Body Tyvek® Lab Coat (Closed front) or Chemical ApronCotton lab coats absorb phenols, keeping the toxin against the skin. Non-woven, fluid-resistant fabrics (Tyvek) are required.

Operational Protocol: Safe Handling Workflow

Phase A: Preparation & Weighing

Objective: Eliminate electrostatic dispersion of the solid powder.

  • Engineering Control: All weighing must occur inside a chemical fume hood or a balance enclosure with HEPA filtration.

  • Static Mitigation: Boc-protected aromatics are prone to static charge. Use an anti-static gun or a polonium ionizer strip near the balance.

    • Why? Static discharge can scatter the light powder, creating an invisible contamination zone on the balance bench.

  • Surface Protection: Line the work surface with plastic-backed absorbent pads (absorbent side up).

Phase B: Reaction Setup (Solubilization)

Objective: Prevent cutaneous exposure during the high-risk solubilization phase.

  • Solvent Choice: When dissolving in organic solvents (DCM, THF, DMF), assume the solution is more permeable to gloves than the neat solid.

  • Syringe Transfer: Use Luer-lock syringes for transfers. Avoid open pouring.

  • The "Clean Hand/Dirty Hand" Rule:

    • Non-dominant hand (Dirty): Holds the flask/vial.

    • Dominant hand (Clean): Operates the pipette/syringe.

    • Self-Validating Step: If the "Clean" hand touches a chemical surface, the protocol is breached; change outer gloves immediately.

Phase C: Decontamination & Spills

Crucial Insight: Water alone is often insufficient for phenol decontamination due to low solubility of the lipophilic Boc-derivative.

  • Immediate Skin Exposure: [3]

    • Do NOT use water initially if Polyethylene Glycol (PEG 300 or 400) is available.[4]

    • Protocol: Swab the area with PEG 300/400 for 15 minutes. PEG solubilizes the phenol and retards absorption.

    • Secondary: If PEG is unavailable, flush with water for >15 minutes, but recognize efficiency is lower.

  • Surface Decontamination:

    • Wipe surfaces with a detergent solution (e.g., Alconox) followed by ethanol.

    • Dispose of wipes as solid hazardous waste.

Waste Disposal & Logistics[2]

Proper disposal is critical to prevent downstream environmental contamination, particularly of municipal water systems where phenols are strictly regulated.

Waste Stream Segregation Table
Waste TypeContainer LabelingDisposal Method
Solid Waste "Hazardous Waste: Phenolic Solids (Boc-protected)"Incineration. Do NOT autoclave (vapor risk).[2]
Liquid Waste "Hazardous Waste: Phenolic Organics"Segregated solvent stream. Keep separate from "General Organics" if your facility recycles solvents, as phenols poison recycling catalysts.
Sharps/Glass "Sharps - Chemically Contaminated"Standard sharps container, sealed and incinerated.

Visualized Safety Workflow (Logic Diagram)

The following diagram illustrates the decision logic and safety barriers for handling this compound.

SafeHandlingWorkflow Start Start: Retrieve Compound (CAS: 1261890-14-5) RiskAssess Risk Assessment: Check Ventilation & PEG 400 Availability Start->RiskAssess PPE_Check PPE Donning: 1. Tyvek Coat 2. Splash Goggles 3. Double Nitrile Gloves RiskAssess->PPE_Check Safe to Proceed Weighing Weighing (Solid): Use Anti-Static Gun Inside Fume Hood PPE_Check->Weighing Solubilization Solubilization: Dissolve in Organic Solvent (High Permeation Risk) Weighing->Solubilization Reaction Reaction Execution: Closed System / Inert Atmosphere Solubilization->Reaction SpillEvent Accidental Exposure? Reaction->SpillEvent Decon EMERGENCY: 1. Apply PEG 300/400 2. Rinse 15 mins 3. Seek Medical Aid SpillEvent->Decon Yes (Skin/Eye Contact) Disposal Disposal: Segregate into Phenolic Waste Stream (No Drain Disposal) SpillEvent->Disposal No (Routine Cleanup) Decon->Disposal Dispose Contaminated PPE

Caption: Operational workflow emphasizing critical safety gates (Yellow) and high-hazard operational states (Red).

References

  • Yale Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol.[1][4][5] Yale University.[2] [Link]

  • University of California, Berkeley. (2018).[1] Fact Sheet: Phenol.[1][2][5] Office of Environment, Health & Safety.[1][5] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.